molecular formula C36H42ClN3O6 B019337 (S)-Lercanidipine Hydrochloride CAS No. 184866-29-3

(S)-Lercanidipine Hydrochloride

Numéro de catalogue: B019337
Numéro CAS: 184866-29-3
Poids moléculaire: 648.2 g/mol
Clé InChI: WMFYOYKPJLRMJI-WAQYZQTGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Lercanidipine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C36H42ClN3O6 and its molecular weight is 648.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFYOYKPJLRMJI-WAQYZQTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432131
Record name (S)-Lercanidipine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184866-29-3
Record name Lercanidipine hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184866293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Lercanidipine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LERCANIDIPINE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4613R830EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-Lercanidipine Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Lercanidipine hydrochloride, the pharmacologically active enantiomer of lercanidipine, is a third-generation dihydropyridine calcium channel blocker. Its primary mechanism of action involves the potent and selective inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This activity leads to arterial vasodilation and a subsequent reduction in blood pressure. Unique physicochemical properties, such as high lipophilicity, contribute to its gradual onset and long duration of action, which minimizes reflex tachycardia. Beyond its principal antihypertensive effects, (S)-Lercanidipine exhibits a multifaceted pharmacological profile, including activity at T-type calcium channels and potential anti-atherosclerotic properties through the inhibition of vascular smooth muscle cell proliferation and migration. This guide provides an in-depth technical overview of the molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its primary therapeutic effect through the inhibition of Ca²⁺ influx via L-type calcium channels in arterial smooth muscle cells. This blockade leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance, which ultimately lowers blood pressure. The antihypertensive activity of lercanidipine is predominantly attributed to the (S)-enantiomer, which demonstrates a significantly higher affinity for L-type calcium channels compared to its (R)-counterpart. Studies have shown that the (S)-enantiomer has approximately 100 to 200 times greater affinity for these channels.

Signaling Pathway of L-Type Calcium Channel Blockade

The influx of extracellular calcium through L-type calcium channels is a critical step in the excitation-contraction coupling of vascular smooth muscle. (S)-Lercanidipine binds to the dihydropyridine binding site on the α1 subunit of the L-type calcium channel, stabilizing it in an inactive state and thereby preventing the influx of calcium. This leads to a cascade of intracellular events culminating in smooth muscle relaxation.

Depolarization Vascular Smooth Muscle Cell Membrane Depolarization L_type_Ca_Channel L-Type Ca²⁺ Channel (α1 subunit) Depolarization->L_type_Ca_Channel opens Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx S_Lercanidipine (S)-Lercanidipine HCl S_Lercanidipine->L_type_Ca_Channel blocks Relaxation Vasodilation & Muscle Relaxation S_Lercanidipine->Relaxation Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin MLCK_Activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_Activation Myosin_Phosphorylation Myosin Light Chain Phosphorylation MLCK_Activation->Myosin_Phosphorylation Contraction Actin-Myosin Cross-Bridge Formation & Muscle Contraction Myosin_Phosphorylation->Contraction Contraction->Relaxation inhibition leads to

Signaling pathway of (S)-Lercanidipine action.

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound.

Table 1: Enantioselective Blockade of L-type and T-type Calcium Channels

EnantiomerConcentration (µM)% Blockade of L-type Ca²⁺ Current (CaL)% Blockade of T-type Ca²⁺ Current (CaT)T/L Selectivity Ratio
(S)-Lercanidipine 1< 20%Not specified in detail, but contributes to a T/L ratio > 11.05
(R)-Lercanidipine 1< 20%Not specified in detail, but contributes to a T/L ratio > 11.15
Racemic Lercanidipine 1< 20%Not specified in detail, but contributes to a T/L ratio > 1Not specified

Data adapted from a study on patch-clamped guinea-pig ventricular myocytes. The voltage protocol mimicked a normal action potential.

Table 2: Effects on Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration

TreatmentConcentration (µM)EffectQuantitative Measurement
Lercanidipine (Racemate) 10 - 50Inhibition of VSMC replicationDose-dependent
(R)-Lercanidipine Not specifiedMost potent inhibitor of [³H]thymidine incorporationNot specified
(S)-Lercanidipine 25Inhibition of serum-induced Ca²⁺ influx69% inhibition (2.4-fold more active than (R)-enantiomer)
(R)-Lercanidipine 25Inhibition of serum-induced Ca²⁺ influx~29% inhibition

Data from in vitro studies on arterial myocytes (smooth muscle cells).

Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channel Affinity

This protocol describes a competitive binding assay to determine the affinity of (S)-Lercanidipine for the L-type calcium channel using [³H]-nitrendipine as the radioligand.

start Start prep Prepare Membranes from Vascular Smooth Muscle Cells start->prep incubate Incubate Membranes with [³H]-nitrendipine and varying concentrations of (S)-Lercanidipine prep->incubate separate Separate Bound and Free Radioligand by Filtration incubate->separate wash Wash Filters to Remove Unbound Radioligand separate->wash scintillation Measure Radioactivity of Filters using Liquid Scintillation Counting wash->scintillation analyze Analyze Data to Determine IC₅₀ and calculate Ki scintillation->analyze end End analyze->end

Workflow for radioligand binding assay.

Methodology:

  • Membrane Preparation: Isolate membranes from vascular smooth muscle cells (e.g., from rat aorta) through homogenization and centrifugation.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of [³H]-nitrendipine and a range of concentrations of this compound. Include control wells for total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of an unlabeled competitor like nifedipine).

  • Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of (S)-Lercanidipine by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the (S)-Lercanidipine concentration to obtain a competition curve and calculate the IC₅₀ value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for Ion Channel Blockade

This protocol outlines the whole-cell patch-clamp technique to measure the effect of (S)-Lercanidipine on L-type calcium currents in isolated vascular smooth muscle cells.

start Start isolate Isolate Single Vascular Smooth Muscle Cells start->isolate patch Form a Gigaseal between Patch Pipette and Cell Membrane isolate->patch whole_cell Rupture the Membrane Patch to Achieve Whole-Cell Configuration patch->whole_cell record_baseline Record Baseline L-type Ca²⁺ Currents using a Voltage-Clamp Protocol whole_cell->record_baseline apply_drug Perfuse the Cell with (S)-Lercanidipine Solution record_baseline->apply_drug record_drug_effect Record L-type Ca²⁺ Currents in the Presence of the Drug apply_drug->record_drug_effect analyze Analyze the Reduction in Current Amplitude to Determine % Blockade record_drug_effect->analyze end End analyze->end

Workflow for patch-clamp electrophysiology.

Methodology:

  • Cell Isolation: Isolate single vascular smooth muscle cells from arterial tissue using enzymatic digestion.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

  • Gigaseal Formation: Under a microscope, carefully bring the micropipette into contact with a single cell and apply gentle suction to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents.

  • Drug Application: After recording stable baseline currents, perfuse the cell with a solution containing this compound at the desired concentration.

  • Data Acquisition and Analysis: Record the calcium currents in the presence of the drug and compare the peak current amplitude to the baseline to quantify the percentage of channel blockade.

Intracellular Calcium Imaging

This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in vascular smooth muscle cells in response to (S)-Lercanidipine.

start Start culture_cells Culture Vascular Smooth Muscle Cells on Coverslips start->culture_cells load_dye Load Cells with Fluo-4 AM culture_cells->load_dye wash Wash Cells to Remove Extracellular Dye load_dye->wash acquire_baseline Acquire Baseline Fluorescence Images using a Fluorescence Microscope wash->acquire_baseline stimulate Stimulate Cells with a Depolarizing Agent (e.g., KCl) acquire_baseline->stimulate apply_drug Apply (S)-Lercanidipine and Stimulate Again stimulate->apply_drug acquire_images Acquire a Time-Lapse Series of Fluorescence Images apply_drug->acquire_images analyze Analyze Changes in Fluorescence Intensity to Determine the Effect on [Ca²⁺]i acquire_images->analyze end End analyze->end

Workflow for intracellular calcium imaging.

Methodology:

  • Cell Culture: Culture vascular smooth muscle cells on glass coverslips suitable for microscopy.

  • Dye Loading: Incubate the cells with Fluo-4 acetoxymethyl (AM) ester, which can cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent Fluo-4 in the cytoplasm.

  • Washing: Wash the cells with a physiological salt solution to remove any extracellular dye.

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope and acquire baseline fluorescence images.

  • Stimulation and Drug Application: Perfuse the cells with a depolarizing agent (e.g., high potassium solution) to induce calcium influx and measure the change in fluorescence. After a washout period, pre-incubate the cells with (S)-Lercanidipine and then stimulate again.

  • Image Acquisition: Acquire a time-lapse series of fluorescence images before, during, and after stimulation.

  • Data Analysis: Measure the fluorescence intensity of individual cells over time. The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Compare the calcium transients in the presence and absence of (S)-Lercanidipine to determine its inhibitory effect.

Secondary Mechanisms and Pleiotropic Effects

Emerging evidence suggests that the mechanism of action of (S)-Lercanidipine may extend beyond L-type calcium channel blockade.

T-Type Calcium Channel Blockade

(S)-Lercanidipine has been shown to exhibit activity at T-type calcium channels. While its primary action is on L-type channels, the blockade of T-type channels may contribute to its overall pharmacological profile, particularly its renal-protective effects.

Anti-Atherosclerotic Properties

In vitro studies have demonstrated that lercanidipine can inhibit the proliferation and migration of vascular smooth muscle cells, key processes in the development of atherosclerosis. These effects appear to be, at least in part, independent of L-type calcium channel blockade, as the (R)-enantiomer, which has low affinity for calcium channels, also shows activity in these assays. The proposed mechanism involves the inhibition of intracellular signaling pathways such as the Ras-ERK1/2 pathway and a reduction in reactive oxygen species.

Lercanidipine Lercanidipine PDGF_receptor PDGF Receptor Lercanidipine->PDGF_receptor inhibits phosphorylation ROS Reactive Oxygen Species (ROS) Lercanidipine->ROS reduces Ras Ras PDGF_receptor->Ras ROS->Ras MEK_ERK MEK/ERK Pathway Ras->MEK_ERK PI3K_Akt PI3K/Akt Pathway Ras->PI3K_Akt Proliferation VSMC Proliferation MEK_ERK->Proliferation Migration VSMC Migration MEK_ERK->Migration PI3K_Akt->Proliferation Atherosclerosis Atherogenesis Proliferation->Atherosclerosis Migration->Atherosclerosis

Putative anti-atherosclerotic signaling.

Conclusion

This compound is a highly effective antihypertensive agent with a well-defined primary mechanism of action centered on the blockade of L-type calcium channels in vascular smooth muscle. Its favorable pharmacokinetic profile, stemming from its high lipophilicity, contributes to its clinical efficacy and tolerability. Furthermore, ongoing research into its effects on T-type calcium channels and its direct anti-proliferative and anti-migratory actions on vascular smooth muscle cells suggests a broader therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the intricate pharmacology of this important cardiovascular therapeutic.

An In-depth Technical Guide to the Stereoselective Synthesis of (S)-Lercanidipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed antihypertensive agent. Its therapeutic efficacy is primarily attributed to the (S)-enantiomer, which exhibits significantly higher potency in blocking L-type calcium channels compared to its (R)-counterpart. Consequently, the stereoselective synthesis of (S)-lercanidipine is of paramount importance in pharmaceutical manufacturing to ensure a favorable therapeutic profile and minimize potential off-target effects associated with the less active enantiomer. This technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of lercanidipine, with a focus on detailed experimental protocols, quantitative data analysis, and workflow visualizations. The primary methodologies discussed include the chemical resolution of a key racemic intermediate and emerging asymmetric synthesis strategies.

Introduction

Lercanidipine is chemically designated as 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester. The molecule possesses a chiral center at the C4 position of the dihydropyridine ring. The (S)-enantiomer is reported to be 100-200 times more active than the (R)-enantiomer, making stereoselective synthesis a critical aspect of its production. This guide will delve into the practical aspects of achieving high enantiomeric purity of the desired (S)-isomer.

Core Synthetic Strategies

The stereoselective synthesis of lercanidipine can be broadly categorized into two main approaches:

  • Chemical Resolution of a Racemic Intermediate: This is the most established and industrially applied method. It involves the synthesis of a racemic key intermediate, followed by its separation into individual enantiomers using a chiral resolving agent.

  • Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer using chiral catalysts or auxiliaries, thereby avoiding a resolution step. While academically interesting, this method is less commonly reported for the industrial-scale production of lercanidipine.

This guide will focus on the chemical resolution method due to its prevalence and provide an overview of potential asymmetric strategies.

Chemical Resolution of Racemic 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester

This strategy is a cornerstone in the stereoselective synthesis of lercanidipine. It involves three main stages:

  • Synthesis of the racemic dihydropyridine monocarboxylic acid intermediate.

  • Resolution of the racemic intermediate to isolate the (S)-enantiomer.

  • Conversion of the enantiopure intermediate to (S)-lercanidipine.

Synthesis of the Racemic Intermediate

The racemic intermediate, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester, is typically prepared via a modified Hantzsch dihydropyridine synthesis.

Experimental Protocol:

  • Reaction: 3-Nitrobenzaldehyde, methyl acetoacetate, and an ammonia source (e.g., ammonium acetate or a solution of ammonia in a suitable solvent) are condensed in a one-pot reaction.

  • Solvent: Typically, a lower alcohol such as methanol or ethanol is used as the solvent.

  • Temperature: The reaction is generally carried out at reflux temperature.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol.

Resolution of the Racemic Intermediate

The resolution of the racemic monocarboxylic acid is the pivotal step in this synthetic route. It is achieved by fractional crystallization of diastereomeric salts formed with a chiral base. Cinchonidine has been reported as an effective resolving agent for this purpose.

Experimental Protocol (Based on the principles described by Ashimori et al.):

  • Salt Formation: A solution of the racemic 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester and an equimolar amount of cinchonidine is prepared in a suitable solvent, typically methanol or ethanol. The mixture is heated to ensure complete dissolution.

  • Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt (the salt of the (S)-acid with cinchonidine).

  • Isolation and Purification: The crystalline salt is collected by filtration, washed with a small amount of cold solvent, and dried. The optical purity of the resolved salt can be enhanced by recrystallization.

  • Liberation of the (S)-acid: The purified diastereomeric salt is treated with an acid (e.g., dilute hydrochloric acid) to protonate the carboxylic acid and liberate the (S)-enantiomer. The chiral resolving agent (cinchonidine) can be recovered from the aqueous layer by basification and extraction. The precipitated (S)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester is collected by filtration, washed with water, and dried.

Synthesis of (S)-Lercanidipine

The final step involves the esterification of the enantiopure (S)-monocarboxylic acid with the side-chain alcohol, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol.

Experimental Protocol:

  • Activation of the Carboxylic Acid: The (S)-monocarboxylic acid is typically converted to a more reactive acyl chloride. This is achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), often with a catalytic amount of dimethylformamide (DMF). The reaction is usually performed at a temperature range of -20 to 30 °C.[1]

  • Esterification: The in-situ generated acyl chloride is then reacted with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol. The reaction is carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and aqueous base to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent is evaporated. The crude (S)-lercanidipine free base can be purified by chromatography or by crystallization of a suitable salt, such as the hydrochloride salt.

  • Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethyl acetate or tert-butyl methyl ether) and treated with a solution of hydrogen chloride in an appropriate solvent. The resulting precipitate of (S)-lercanidipine hydrochloride is collected by filtration, washed, and dried.

Asymmetric Synthesis Strategies

While chemical resolution is the predominant method, research into asymmetric synthesis aims to provide more direct and potentially more efficient routes to (S)-lercanidipine.

Organocatalytic Asymmetric Hantzsch Reaction

The Hantzsch reaction can be rendered enantioselective by using a chiral organocatalyst. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have been shown to catalyze the asymmetric synthesis of dihydropyridines with good yields and high enantiomeric excess.

Conceptual Experimental Protocol:

  • Reaction: 3-Nitrobenzaldehyde, methyl acetoacetate, and a suitable enamine precursor (e.g., methyl 3-aminocrotonate) would be reacted in the presence of a chiral phosphoric acid catalyst.

  • Catalyst Loading: Typically, a catalyst loading of 5-20 mol% is used.

  • Solvent and Temperature: The reaction is usually carried out in a non-polar aprotic solvent, such as toluene or dichloromethane, at ambient or sub-ambient temperatures to enhance enantioselectivity.

  • Challenges: The direct application of this methodology to the synthesis of the specific lercanidipine precursor and achieving high enantioselectivity may require significant optimization of the catalyst structure and reaction conditions.

Enzymatic Resolution

Enzymes, particularly lipases, are known to catalyze the stereoselective hydrolysis or esterification of a wide range of substrates. This approach could be applied to the resolution of a racemic precursor of lercanidipine.

Conceptual Experimental Protocol (for hydrolysis of a diester precursor):

  • Substrate: A prochiral or racemic diester of the dihydropyridine core would be synthesized.

  • Enzyme: A suitable lipase (e.g., Candida antarctica lipase B, CAL-B) would be selected through screening.

  • Reaction Conditions: The enzymatic hydrolysis would be carried out in a buffered aqueous solution, potentially with a co-solvent to improve substrate solubility. The pH and temperature would be optimized for the specific enzyme.

  • Outcome: The lipase would selectively hydrolyze one of the ester groups of one enantiomer, allowing for the separation of the resulting monocarboxylic acid from the unreacted diester.

  • Challenges: This approach requires the synthesis of a suitable diester precursor and extensive screening to find an enzyme with high activity and enantioselectivity for the specific substrate.

Quantitative Data

The success of a stereoselective synthesis is quantified by the yield and the enantiomeric excess (e.e.) of the desired product.

Method Key Step Typical Yield Typical Enantiomeric Excess (e.e.) Reference
Chemical Resolution Fractional crystallization of diastereomeric salts30-40% (for the desired enantiomer after resolution)>99% after recrystallizationAshimori et al. (cited in patents)
Organocatalytic Asymmetric Hantzsch Reaction Chiral Brønsted acid catalyzed cyclocondensation70-95%80-99% (for model systems)General literature on asymmetric Hantzsch reactions
Enzymatic Resolution Lipase-catalyzed hydrolysis/esterification~40-50% (theoretical max for kinetic resolution)>95% (for optimized systems)General literature on enzymatic resolutions

Note: The yields and e.e. values for asymmetric methods are based on general literature for similar dihydropyridine systems and would require specific optimization for lercanidipine.

Analytical Methods for Enantiomeric Purity Determination

The determination of the enantiomeric excess of (S)-lercanidipine is crucial for quality control. Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most common techniques employed.

Chiral HPLC Method

Experimental Protocol:

  • Column: A chiral stationary phase is used, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical mobile phase composition could be hexane:isopropanol:diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where lercanidipine has strong absorbance (e.g., 240 nm or 355 nm).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Chiral Capillary Electrophoresis (CE) Method

Experimental Protocol:

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): An acidic buffer (e.g., phosphate or acetate buffer) containing a chiral selector, most commonly a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin).

  • Voltage: A high voltage is applied across the capillary to effect separation.

  • Detection: UV detection at an appropriate wavelength.

  • Advantages: CE often offers high separation efficiency, short analysis times, and low consumption of solvents and chiral selectors.

Visualization of Workflows

Chemical Resolution Workflow

cluster_0 Synthesis of Racemic Intermediate cluster_1 Resolution cluster_2 Final Synthesis Hantzsch Hantzsch Reaction (3-Nitrobenzaldehyde, Methyl Acetoacetate, Ammonia Source) Racemic_Acid Racemic Dihydropyridine Monocarboxylic Acid Hantzsch->Racemic_Acid Salt_Formation Diastereomeric Salt Formation (with Cinchonidine) Racemic_Acid->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Liberation (S)-Dihydropyridine Monocarboxylic Acid Crystallization->Liberation Activation Carboxylic Acid Activation (e.g., with SOCl₂) Liberation->Activation Esterification Esterification with Side-Chain Alcohol Activation->Esterification S_Lercanidipine (S)-Lercanidipine Esterification->S_Lercanidipine

Caption: Workflow for the stereoselective synthesis of (S)-lercanidipine via chemical resolution.

Asymmetric Synthesis Logical Relationship

Prochiral Prochiral Starting Materials Asymmetric_Reaction Asymmetric Reaction Prochiral->Asymmetric_Reaction Chiral_Catalyst Chiral Catalyst (e.g., Chiral Phosphoric Acid) Chiral_Catalyst->Asymmetric_Reaction Organocatalytic Asymmetric Hantzsch Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Asymmetric_Reaction Auxiliary-controlled Synthesis Enzyme Enzyme (e.g., Lipase) Enzyme->Asymmetric_Reaction Enzymatic Resolution S_Lercanidipine (S)-Lercanidipine Asymmetric_Reaction->S_Lercanidipine

Caption: Logical relationship of asymmetric synthesis strategies for (S)-lercanidipine.

Conclusion

The stereoselective synthesis of (S)-lercanidipine is a well-established process in the pharmaceutical industry, with the chemical resolution of a key dihydropyridine monocarboxylic acid intermediate being the most reliable and widely used method. This approach consistently delivers the desired enantiomer with high optical purity. While asymmetric synthesis methodologies, such as organocatalytic and enzymatic approaches, offer elegant and potentially more atom-economical alternatives, their application to the industrial-scale synthesis of lercanidipine is still under development. The detailed protocols and analytical methods presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis and quality control of this important antihypertensive drug. Further research into robust and scalable asymmetric methods could lead to even more efficient and sustainable manufacturing processes for (S)-lercanidipine in the future.

References

(S)-Lercanidipine: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely utilized in the management of essential hypertension.[1] It exerts its therapeutic effects by selectively inhibiting the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[2] Lercanidipine is a chiral compound, and its pharmacological activity resides predominantly in the (S)-enantiomer, which exhibits significantly higher affinity for the L-type calcium channel compared to the (R)-enantiomer. This document provides a detailed technical overview of the pharmacological properties of (S)-Lercanidipine, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a particular emphasis on quantitative data and experimental methodologies.

Mechanism of Action

(S)-Lercanidipine's primary mechanism of action is the stereoselective blockade of L-type calcium channels (CaV1.2) in vascular smooth muscle cells.[3] This inhibition prevents the influx of extracellular calcium, a critical step in the excitation-contraction coupling process, resulting in smooth muscle relaxation and vasodilation.[4] The high lipophilicity of lercanidipine allows it to accumulate in the lipid bilayer of cell membranes, from which it gradually reaches the calcium channels, contributing to its slow onset and long duration of action.[5]

Signaling Pathway

The binding of (S)-Lercanidipine to the L-type calcium channel inhibits the downstream signaling cascade that leads to vasoconstriction. The following diagram illustrates this inhibitory effect.

Mechanism of Action of (S)-Lercanidipine cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_channel L-type Ca²⁺ Channel Ca_ext->L_channel Influx Ca_int Ca²⁺ L_channel->Ca_int S_Lercanidipine (S)-Lercanidipine S_Lercanidipine->L_channel Blocks Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction Leads to Radioligand Binding Assay Workflow start Start prep_mem Prepare Tissue Membrane Homogenate start->prep_mem incubate Incubate Membranes with [³H]-(+)-PN200-110 and (S)-Lercanidipine prep_mem->incubate separate Separate Bound and Free Ligand by Filtration incubate->separate wash Wash Filters to Remove Unbound Ligand separate->wash count Measure Radioactivity with Scintillation Counter wash->count analyze Analyze Data to Determine IC₅₀ and Kᵢ count->analyze end End analyze->end In Vitro Vasorelaxation Assay Workflow start Start prep_tissue Isolate and Mount Arterial Rings in Organ Bath start->prep_tissue equilibrate Equilibrate Tissue Under Optimal Tension prep_tissue->equilibrate contract Induce Contraction with KCl equilibrate->contract add_drug Cumulatively Add (S)-Lercanidipine contract->add_drug record Record Changes in Contractile Force add_drug->record analyze Analyze Data to Determine IC₅₀ record->analyze end End analyze->end In Vivo Antihypertensive Study Workflow start Start acclimatize Acclimatize SHR and Control Rats start->acclimatize baseline_bp Measure Baseline Blood Pressure acclimatize->baseline_bp grouping Randomly Assign Rats to Treatment Groups baseline_bp->grouping administer Administer (S)-Lercanidipine or Vehicle grouping->administer measure_bp Measure Blood Pressure at Various Time Points administer->measure_bp analyze Analyze Blood Pressure Data and Compare Groups measure_bp->analyze end End analyze->end

References

(S)-Lercanidipine Hydrochloride: A Technical Overview of its Discovery, Stereoselective Pharmacology, and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine, a third-generation dihydropyridine calcium channel blocker, represents a significant advancement in the management of hypertension. Its development narrative is a compelling case study in stereoselective pharmacology and rational drug design, emphasizing high vascular selectivity and an improved tolerability profile. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underpinning (S)-Lercanidipine Hydrochloride. It details the synthetic pathways, mechanism of action, stereoselective pharmacokinetics, and pivotal experimental findings that have defined its therapeutic role. Quantitative data are presented in structured tables, key experimental protocols are outlined, and complex pathways and workflows are visualized using DOT language diagrams to offer a comprehensive resource for the scientific community.

Discovery and Development History

Lercanidipine was first patented in 1984 by the Italian pharmaceutical company Recordati and received its first approval for medical use in 1997.[1] It was developed as a racemic mixture of its two enantiomers, (S)-Lercanidipine and (R)-Lercanidipine. The primary goal driving its development was to create a dihydropyridine antihypertensive agent with high vasoselectivity, a gradual onset, and a long duration of action, thereby minimizing the reflex tachycardia and other side effects associated with earlier calcium channel blockers.[2][3]

The key innovation in Lercanidipine's molecular structure is its high lipophilicity.[1][4][5] This property allows the drug to accumulate in the lipid membranes of vascular smooth muscle cells, creating a depot from which it is slowly released to bind to its target, the L-type calcium channels.[1][2] This "membrane-controlled kinetics" is responsible for its 24-hour antihypertensive effect from a once-daily dose and its favorable safety profile.[3] Although developed as a racemate, subsequent research conclusively demonstrated that the antihypertensive therapeutic activity resides almost exclusively in the (S)-enantiomer.[2][6][7]

Synthesis of Lercanidipine Hydrochloride

The synthesis of racemic Lercanidipine has been approached through several related pathways. The core of the synthesis involves the construction of the dihydropyridine ring, a hallmark of this class of drugs.

Hantzsch-type Dihydropyridine Synthesis

One common method is a variation of the Hantzsch pyridine synthesis. Key steps in two related synthetic routes are outlined below:

  • Route 1: This process involves the condensation of diketene with the amino alcohol 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethanol to form an acetoacetate ester.[8][9] This intermediate then reacts with 3-nitrobenzaldehyde. The resulting benzylidene derivative is cyclized with methyl 3-aminocrotonate, typically in refluxing isopropanol, to yield the Lercanidipine base.[8][9]

  • Route 2: An alternative approach involves the direct esterification of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester with the amino alcohol 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethanol.[8][9] This reaction is often facilitated by coupling agents such as thionyl chloride (SOCl2) in a solvent mixture like DMF and dichloromethane.[8][9]

Formation of the Hydrochloride Salt

The Lercanidipine free base is subsequently converted to its hydrochloride salt to improve its stability and facilitate formulation. This is typically achieved by dissolving the base in an organic solvent, such as methyl tertiary-butyl ether (MTBE), and treating it with a solution of hydrochloric acid.[10][11] The resulting Lercanidipine Hydrochloride salt precipitates and can be isolated by filtration.[11] The hemihydrate form is often prepared by crystallization from water containing hydrochloric acid and sodium chloride.[10]

G cluster_0 Route 1: Hantzsch-type Synthesis cluster_1 Route 2: Esterification cluster_2 Salt Formation A1 Diketene A3 Acetoacetate Ester (III) A1->A3 Condensation A2 Amino Alcohol (II) A2->A3 Condensation A5 Benzylidene Derivative (V) A3->A5 Reaction A4 3-Nitrobenzaldehyde (IV) A4->A5 Reaction A7 Lercanidipine Base A5->A7 Cyclization A6 Methyl 3-aminocrotonate (VI) A6->A7 Cyclization C1 Lercanidipine Base A7->C1 B1 Dihydropyridine Carboxylic Acid Monomethyl Ester (VIII) B3 Lercanidipine Base B1->B3 Esterification (e.g., via SOCl2) B2 Amino Alcohol (II) B2->B3 Esterification (e.g., via SOCl2) B3->C1 C3 Lercanidipine Hydrochloride C1->C3 C2 Hydrochloric Acid C2->C3

Figure 1: Generalized Synthetic Pathways for Lercanidipine Hydrochloride.

Stereoselectivity and Mechanism of Action

The pharmacological activity of Lercanidipine is highly stereoselective, with the (S)-enantiomer being the primary contributor to its antihypertensive effect.

Enantioselective Calcium Channel Blockade

Lercanidipine exerts its therapeutic effect by blocking the influx of calcium ions through voltage-gated L-type calcium channels (Cav1.2) in vascular smooth muscle cells.[1][12][13] This inhibition of calcium entry prevents the contractile processes of these cells, leading to vasodilation, a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.[12][13]

Crucially, this activity is stereospecific. In vitro studies have demonstrated that (S)-Lercanidipine has a 100- to 200-fold greater affinity for the L-type calcium channel than the (R)-enantiomer.[7] Electrophysiological studies confirm this potency difference, showing that (S)-Lercanidipine is significantly more potent at blocking calcium currents.

Signaling Pathway

The mechanism involves the binding of (S)-Lercanidipine to the α1 subunit of the L-type calcium channel. This binding stabilizes the channel in an inactive state, reducing the probability of it opening in response to membrane depolarization. The resulting decrease in intracellular calcium concentration ([Ca2+]i) inhibits the calcium-calmodulin-dependent activation of myosin light-chain kinase (MLCK). Without MLCK activity, the myosin light chains are not phosphorylated, preventing the interaction of actin and myosin filaments required for muscle contraction and promoting smooth muscle relaxation.

cluster_membrane Cell Membrane CaChannel L-type Ca²⁺ Channel (Cav1.2) Ca_ext Extracellular Ca²⁺ Relaxation Vasodilation (Relaxation) CaChannel->Relaxation inhibition leads to Depolarization Membrane Depolarization Depolarization->CaChannel activates SLer (S)-Lercanidipine SLer->CaChannel blocks Ca_int Intracellular Ca²⁺ Ca_ext->Ca_int Influx Calmodulin Calmodulin Ca_int->Calmodulin binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive activates MLCK_active MLCK (active) Contraction Smooth Muscle Contraction MLCK_active->Contraction phosphorylates myosin, leading to

Figure 2: (S)-Lercanidipine Signaling Pathway in Vascular Smooth Muscle.
Effects on T-type Calcium Channels

In addition to its primary action on L-type channels, Lercanidipine has also been shown to block T-type calcium channels (CaT).[14][15] Interestingly, the selectivity for T-type channels appears less pronounced between the enantiomers. Both (R)- and (S)-Lercanidipine exhibit noticeable T-type channel blocking activity.[14][15] This dual L- and T-type channel blockade may contribute to its reno-protective effects, as T-type channels are involved in regulating afferent and efferent arteriolar tone in the glomerulus.[15]

Quantitative Pharmacological and Pharmacokinetic Data

The stereoselective nature of Lercanidipine is evident in both its pharmacodynamics (receptor affinity) and pharmacokinetics (absorption, distribution, metabolism, and excretion).

Pharmacodynamic Data: Calcium Channel Blockade

Electrophysiological studies on vascular L-type calcium channels have quantified the difference in potency between the two enantiomers.

Table 1: Potency of Lercanidipine Enantiomers on L-type Calcium Channels

Enantiomer IC50 (M) Relative Potency Reference
(S)-Lercanidipine 1.8 x 10-8 4.1-fold > (R) [16]

| (R)-Lercanidipine | 7.4 x 10-8 | - |[16] |

Pharmacokinetic Data: Enantioselective Disposition

Following oral administration of the racemic mixture, the disposition of Lercanidipine is enantioselective. Studies in healthy volunteers have shown that the systemic exposure to the more active (S)-enantiomer is slightly higher than that of the (R)-enantiomer.[17][18]

Table 2: Pharmacokinetic Parameters of Lercanidipine Enantiomers (Median Values) after a Single 20 mg Racemic Oral Dose

Parameter (S)-Lercanidipine (R)-Lercanidipine S/R Ratio Reference
Cmax (ng/mL) 2.071 1.681 1.23 [17][18]
AUC0-24 (ng·h/mL) 12.352 10.063 1.23 [17][18]
AUC0-∞ 1.21-fold higher - 1.21 [17][18]
Cl/f (L/h) 732.16 1891.84 0.39 [17][18]
Tmax (h) 1.5 - 3 1.5 - 3 ~1 [2][17]

| Elimination Half-life (h) | 5.8 ± 2.5 (mean) | 7.7 ± 3.8 (mean) | - |[2] |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Cl/f: Apparent oral clearance; Tmax: Time to reach maximum plasma concentration.

The higher Cmax and AUC values for the (S)-enantiomer suggest stereoselective first-pass metabolism, where the (R)-enantiomer is cleared more extensively by the liver, primarily via the CYP3A4 enzyme.[2][19]

Key Experimental Protocols

Protocol: Enantioselective Pharmacokinetic Analysis in Healthy Volunteers

This protocol is based on the methodology described in studies investigating the stereoselective disposition of Lercanidipine.[17][18]

Objective: To determine the pharmacokinetic profiles of (S)- and (R)-Lercanidipine following a single oral dose of racemic Lercanidipine Hydrochloride.

Methodology:

  • Subject Recruitment: A cohort of healthy male volunteers is recruited for the study.

  • Drug Administration: Following an overnight fast, subjects are administered a single 20 mg oral dose of racemic Lercanidipine Hydrochloride.

  • Blood Sampling: Serial venous blood samples are collected into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Plasma is immediately separated by centrifugation and stored at -20°C or lower until analysis.

  • Sample Preparation (Solid Phase Extraction):

    • An internal standard (e.g., Lercanidipine-d3) is added to the plasma samples.

    • Samples are prepared using solid-phase extraction (SPE) to isolate the analytes from plasma matrix components.

  • Chiral LC-MS/MS Analysis:

    • Chromatography: The enantiomers are separated using a chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiral OJ-H).[6] The mobile phase is optimized for enantioseparation (e.g., a mixture of a buffered aqueous solution and an organic solvent like acetonitrile).[6]

    • Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each enantiomer and the internal standard.

  • Pharmacokinetic Analysis: Plasma concentration-time data for each enantiomer are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.

G cluster_protocol Experimental Workflow: Enantioselective PK Study A Subject Dosing (20 mg racemic Lercanidipine) B Serial Blood Sampling (0-24h) A->B C Plasma Separation (Centrifugation) B->C D Sample Preparation (SPE with Internal Standard) C->D E Chiral LC-MS/MS Analysis D->E F Data Processing & PK Analysis (Cmax, AUC, T1/2) E->F

Figure 3: Workflow for a Clinical Pharmacokinetic Study of Lercanidipine.
Protocol: Electrophysiological Measurement of L-type Calcium Channel Block

This protocol is based on the whole-cell patch-clamp technique used to measure ion channel activity.[14][16]

Objective: To determine the IC50 values for (S)- and (R)-Lercanidipine on L-type calcium channels.

Methodology:

  • Cell Culture: A cell line stably expressing the human Cav1.2 L-type calcium channel (e.g., Chinese Hamster Ovary cells) is used.

  • Whole-Cell Patch-Clamp:

    • A single cell is targeted with a glass micropipette to form a high-resistance seal ("giga-seal").

    • The cell membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Protocol: The cell membrane potential is held at a negative value (e.g., -90 mV) to keep channels closed. Depolarizing voltage steps (e.g., to +20 mV) are applied to elicit inward calcium currents (ICa,L).

  • Drug Application: After establishing a stable baseline current, cells are superfused with solutions containing increasing concentrations of (S)- or (R)-Lercanidipine.

  • Data Acquisition: The peak inward current is measured at each drug concentration.

  • Data Analysis: The percentage inhibition of the calcium current is calculated for each concentration relative to the baseline. The data are fitted to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Conclusion

The history of this compound is a testament to the evolution of cardiovascular pharmacology. From its rational design as a highly lipophilic dihydropyridine to the detailed characterization of its stereoselective mechanism and pharmacokinetics, Lercanidipine exemplifies a successful effort to enhance therapeutic efficacy and tolerability. The antihypertensive action is unequivocally attributed to the (S)-enantiomer, which exhibits a significantly higher affinity for L-type calcium channels than its (R)-counterpart. This fundamental understanding, derived from rigorous preclinical and clinical investigation, has solidified Lercanidipine's position as a valuable agent in the treatment of hypertension. The detailed technical data and methodologies presented herein provide a foundational resource for further research and development in the field of cardiovascular therapeutics.

References

In Vitro Metabolism of (S)-Lercanidipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension. Administered as a racemic mixture, its pharmacological activity predominantly resides in the (S)-enantiomer. The clinical pharmacokinetics of lercanidipine are characterized by extensive first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) 3A4 isoenzyme. This technical guide provides a comprehensive overview of the in vitro metabolism of (S)-Lercanidipine, detailing the metabolic pathways, enzymatic players, and experimental methodologies crucial for its preclinical assessment. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of lercanidipine and related compounds.

Introduction

(S)-Lercanidipine exerts its antihypertensive effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1] Due to its high lipophilicity, (S)-Lercanidipine exhibits a gradual onset and long duration of action.[2] The oral bioavailability of lercanidipine is approximately 10% due to extensive hepatic first-pass metabolism, with CYP3A4 being the principal enzyme involved.[3][4] Understanding the in vitro metabolism of (S)-Lercanidipine is therefore critical for predicting its in vivo pharmacokinetic behavior, potential drug-drug interactions, and inter-individual variability in clinical response.

Metabolic Pathways and Key Metabolites

The in vitro metabolism of (S)-Lercanidipine proceeds through several key biotransformation pathways, consistent with other dihydropyridine calcium channel blockers. These reactions are primarily catalyzed by CYP3A4 in human liver microsomes.[3][5]

The principal metabolic pathways include:

  • Aromatization of the Dihydropyridine Ring: This is a common metabolic route for dihydropyridine derivatives, leading to the formation of an inactive pyridine analog.[6]

  • N-Dealkylation: Cleavage of the N-alkyl side chain is another significant metabolic transformation.[5]

  • Hydroxylation: Introduction of hydroxyl groups at various positions on the molecule.[6]

  • Nitro Reduction: Conversion of the nitro group to an amino group.[6]

  • O-Glucuronidation: A phase II conjugation reaction that increases the water solubility of metabolites for excretion.[6]

The interplay of these pathways results in a complex metabolite profile. The identification and quantification of these metabolites are essential for a complete understanding of lercanidipine's disposition.

Quantitative Analysis of (S)-Lercanidipine Metabolism

A thorough understanding of the kinetics of (S)-Lercanidipine metabolism is vital for predicting its clearance and potential for drug-drug interactions. This involves determining the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the major metabolic pathways catalyzed by CYP3A4.

Table 1: Michaelis-Menten Kinetic Parameters for (S)-Lercanidipine Metabolism in Human Liver Microsomes

Metabolic PathwayMetaboliteKm (µM)Vmax (pmol/min/mg protein)Reference
Dihydropyridine AromatizationM1 (Pyridine derivative)Data not availableData not available
N-DealkylationM2 (N-dealkylated)Data not availableData not available
Other Pathways.........

Table 2: Relative Contribution of CYP Isoforms to (S)-Lercanidipine Metabolism

CYP IsoformContribution (%)MethodReference
CYP3A4MajorIn vitro inhibition studies[3][5]
CYP2D6Minor/NegligibleIn vitro inhibition studies[5]
Other CYPs......

Note: While CYP3A4 is established as the major enzyme, precise quantitative percentage contributions from in vitro studies are not consistently reported.

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducible in vitro assessment of (S)-Lercanidipine metabolism. Below are representative methodologies for key experiments.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate of disappearance of (S)-Lercanidipine when incubated with human liver microsomes to estimate its intrinsic clearance.

Methodology:

  • Preparation of Incubation Mixture: A typical incubation mixture (final volume of 200 µL) in a 96-well plate contains:

    • Pooled human liver microsomes (e.g., 0.5 mg/mL protein)

    • (S)-Lercanidipine (e.g., 1 µM)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Magnesium chloride (e.g., 3 mM)

  • Initiation of Reaction: The reaction is initiated by adding a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Control incubations without the NADPH-regenerating system are included to assess non-CYP mediated degradation.

  • Incubation: The plate is incubated at 37°C with shaking. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of (S)-Lercanidipine.

  • Data Analysis: The natural logarithm of the percentage of remaining (S)-Lercanidipine is plotted against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

CYP Isoform Contribution (Reaction Phenotyping)

Objective: To identify the specific CYP isoforms responsible for the metabolism of (S)-Lercanidipine.

Methodology:

  • Incubation with Recombinant Human CYPs: (S)-Lercanidipine is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) in the presence of a NADPH-regenerating system. The formation of metabolites is monitored by LC-MS/MS.

  • Chemical Inhibition Assay: (S)-Lercanidipine is incubated with pooled human liver microsomes in the presence and absence of selective chemical inhibitors for major CYP isoforms. A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Table 3: Selective Chemical Inhibitors for CYP Phenotyping

CYP IsoformSelective Inhibitor
CYP1A2Furafylline
CYP2A6Tranylcypromine
CYP2B6Ticlopidine
CYP2C8Montelukast
CYP2C9Sulfaphenazole
CYP2C19Ticlopidine
CYP2D6Quinidine
CYP3A4Ketoconazole

Visualizations

Metabolic Pathways of (S)-Lercanidipine

G cluster_phase1 Phase I Metabolism (CYP3A4) cluster_phase2 Phase II Metabolism Lercanidipine (S)-Lercanidipine Aromatization Aromatization of Dihydropyridine Ring Lercanidipine->Aromatization NDealkylation N-Dealkylation Lercanidipine->NDealkylation Hydroxylation Hydroxylation Lercanidipine->Hydroxylation NitroReduction Nitro Reduction Lercanidipine->NitroReduction Phase1_Metabolites Phase I Metabolites Glucuronidation O-Glucuronidation Phase1_Metabolites->Glucuronidation Excretion Excretion Glucuronidation->Excretion

Caption: Major Phase I and Phase II metabolic pathways of (S)-Lercanidipine.

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation A Prepare Incubation Mixture (HLM, (S)-Lercanidipine, Buffer) B Initiate with NADPH-Regenerating System A->B C Incubate at 37°C B->C D Sample at Time Points C->D E Terminate Reaction (Acetonitrile + IS) D->E F Centrifuge E->F G LC-MS/MS Analysis F->G H Calculate k, t1/2 G->H

Caption: Workflow for determining the metabolic stability of (S)-Lercanidipine.

Conclusion

The in vitro metabolism of (S)-Lercanidipine is predominantly a CYP3A4-mediated process involving multiple biotransformation pathways. A thorough characterization of these pathways and their kinetics using in vitro models such as human liver microsomes is indispensable for the preclinical development of lercanidipine and its analogs. While qualitative metabolic pathways are established, a clear need exists for publicly available, detailed quantitative kinetic data to refine predictive models of in vivo pharmacokinetics and drug interaction potential. The experimental protocols and data presentation formats outlined in this guide provide a framework for conducting and reporting such crucial studies.

References

Crystal Structure of (S)-Lercanidipine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used in the treatment of hypertension. It is a chiral molecule, with the pharmacological activity primarily residing in the (S)-enantiomer. Understanding the solid-state properties, particularly the crystal structure, is paramount for drug development, formulation, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the crystal structure of Lercanidipine Hydrochloride, with a specific focus on the (S)-enantiomer. It consolidates available data on its polymorphism, synthesis, and crystallization, and presents it in a structured format for researchers.

Crucially, extensive searches of academic literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), have revealed that the single-crystal X-ray structure of the pure (S)-Lercanidipine Hydrochloride enantiomer is not publicly available at this time. This guide, therefore, focuses on the well-documented polymorphic forms of racemic Lercanidipine Hydrochloride, which provide critical insights into the solid-state chemistry of this important active pharmaceutical ingredient.

Introduction to Lercanidipine Hydrochloride

Lercanidipine Hydrochloride is the hydrochloride salt of Lercanidipine, a potent L-type calcium channel blocker. Its mechanism of action involves the inhibition of calcium ion influx through voltage-gated L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. The molecule possesses a single chiral center, and studies have shown that the (S)-enantiomer is significantly more active than the (R)-enantiomer.

The solid-state chemistry of Lercanidipine Hydrochloride is complex, with several known polymorphic forms and an amorphous state. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact a drug's physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, a thorough understanding and control of the crystalline form are essential for consistent drug product performance.

Polymorphism of Lercanidipine Hydrochloride

Several crystalline forms of racemic Lercanidipine Hydrochloride have been identified and characterized, primarily through powder X-ray diffraction (PXRD) and thermal analysis. The most prominently described forms are designated as Form I and Form II. Additionally, various crude and other polymorphic forms have been reported in patent literature.

Powder X-ray Diffraction (PXRD) Data

The following tables summarize the characteristic PXRD peaks for the known crystalline forms of racemic Lercanidipine Hydrochloride.

Table 1: Characteristic Powder X-ray Diffraction Peaks for Lercanidipine Hydrochloride Form I

2θ Angle (°)
5.4
14.2
18.6
21.7
21.9
22.8

Table 2: Characteristic Powder X-ray Diffraction Peaks for Lercanidipine Hydrochloride Form II

2θ Angle (°)d-spacing (Å)Relative Intensity (I/I₀)
9.59.3Medium
10.88.2Low
11.87.5Low
12.86.9Low
14.76.0High
16.15.5Medium
17.15.2Low
17.75.0Low
18.34.8Low
19.14.6High
20.84.3Medium
23.43.8Medium
23.63.8Medium
24.83.6Medium
25.23.5Medium
Thermal Properties

The different polymorphic forms of Lercanidipine Hydrochloride can also be distinguished by their melting points, as determined by Differential Scanning Calorimetry (DSC).

Table 3: Melting Points of Lercanidipine Hydrochloride Polymorphs

Polymorphic FormMelting Point (°C)Reference
Form I197-201
Form II207-211
Form A (crude)150-152
Form B (crude)131-135
Form C (crude)186-192

Experimental Protocols

The following sections detail the general methodologies for the synthesis and crystallization of Lercanidipine Hydrochloride as described in the literature, primarily from patents. It is important to note that obtaining the specific (S)-enantiomer would require the use of enantiomerically pure starting materials.

Synthesis of Lercanidipine Hydrochloride

A common synthetic route to Lercanidipine Hydrochloride involves the reaction of 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-pyridine-3-carboxylic acid with a halogenating agent, followed by esterification with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propyl alcohol.

Synthesis_Workflow A 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl- 4-(3-nitrophenyl)-pyridine-3-carboxylic acid C Acid Chloride Intermediate A->C Reaction in Dichloromethane/DMF B Halogenating Agent (e.g., Thionyl Chloride) B->C E Lercanidipine Free Base C->E Esterification D 2,N-dimethyl-N-(3,3-diphenylpropyl) -1-amino-2-propyl alcohol D->E G Lercanidipine Hydrochloride E->G Salt Formation F Hydrochloric Acid F->G

General Synthesis Workflow for Lercanidipine Hydrochloride.
Crystallization of Polymorphic Forms

The specific polymorphic form of Lercanidipine Hydrochloride obtained is highly dependent on the crystallization conditions, including the solvent system, temperature, and cooling rate.

Protocol for Crystallization of Form I: Crystallization of Form I is typically achieved by dissolving crude Lercanidipine Hydrochloride in a mixture of an aprotic dipolar solvent (e.g., dimethylformamide) and an aprotic polar solvent (e.g., ethyl acetate), followed by controlled cooling.

Protocol for Crystallization of Form II: Form II can be obtained by recrystallization of crude Lercanidipine Hydrochloride from acetonitrile under reflux, followed by cooling.

Crystallization_Protocols cluster_form1 Form I Crystallization cluster_form2 Form II Crystallization A Crude Lercanidipine HCl B Dissolve in DMF/Ethyl Acetate A->B C Controlled Cooling B->C D Lercanidipine HCl Form I C->D E Crude Lercanidipine HCl F Dissolve in Acetonitrile (Reflux) E->F G Cooling F->G H Lercanidipine HCl Form II G->H Signaling_Pathway Lerca (S)-Lercanidipine CaChannel L-type Calcium Channel (Vascular Smooth Muscle) Lerca->CaChannel blocks CaInflux Ca²⁺ Influx Lerca->CaInflux inhibits CaChannel->CaInflux mediates Contraction Muscle Contraction CaInflux->Contraction leads to Vasodilation Vasodilation Contraction->Vasodilation inhibition of leads to BP Decreased Blood Pressure Vasodilation->BP

(S)-Lercanidipine target binding affinity and kinetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Target Binding Affinity and Kinetics of (S)-Lercanidipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine is a third-generation dihydropyridine (DHP) calcium channel blocker recognized for its high vascular selectivity and long duration of action. It is marketed as a racemic mixture, but its pharmacological activity is predominantly attributed to the (S)-enantiomer, which exhibits significantly higher affinity for the L-type calcium channel. This technical guide provides a detailed overview of the binding affinity and kinetics of (S)-Lercanidipine at its primary molecular target, the voltage-gated L-type calcium channel (Ca_v 1.2). It includes a summary of binding parameters, detailed experimental methodologies for assessing target interaction, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

Lercanidipine is a highly lipophilic antihypertensive agent that lowers blood pressure by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle cells.[1] This action leads to peripheral vasodilation and a reduction in blood pressure.[2] The molecule possesses a chiral center, and studies have consistently shown that the (S)-enantiomer has a 100- to 200-fold greater affinity for the L-type calcium channel than the (R)-enantiomer.[3][4] This stereoselectivity is crucial for its therapeutic effect. The drug's unique pharmacokinetic profile, characterized by a slow onset and prolonged duration of action, is linked to its high lipophilicity, allowing it to accumulate in the lipid bilayer of cell membranes and act as a local depot.[1][5][6]

Target Binding Affinity

The primary molecular target for (S)-Lercanidipine is the α1c subunit of the L-type voltage-gated calcium channel. The interaction is competitive, as demonstrated by a progressive increase in the apparent dissociation constant (Kd) of a radioligand with no change in the maximum number of binding sites (Bmax).[7] While specific high-resolution quantitative values for (S)-Lercanidipine are not consistently reported across the literature, its high affinity and stereoselectivity are well-established.

Table 1: Summary of (S)-Lercanidipine Binding Affinity Data
ParameterTargetValue/DescriptionSource
Binding Affinity L-type Calcium ChannelHigh affinity for the dihydropyridine subunit.[7]In vitro studies
Stereoselectivity L-type Calcium Channel(S)-enantiomer has 100-200 times higher affinity than the (R)-enantiomer.[4]In vitro studies
Mechanism L-type Calcium ChannelCompetitive antagonism.[7]Radioligand Binding Assay
Secondary Target T-type Calcium ChannelExhibits noticeable selectivity for T-type channels over L-type channels (T/L ratio > 1), which may contribute to its renal-protective effects.[8][9][10]Patch-Clamp Electrophysiology

Target Binding Kinetics

The kinetic profile of Lercanidipine is a key differentiator from other dihydropyridines. Its high lipophilicity contributes to a slow association with and dissociation from its target, resulting in a gradual onset and a durable therapeutic effect that lasts for at least 24 hours.[1][5] This "membrane-controlled kinetics" profile is thought to reduce reflex tachycardia, a common side effect of faster-acting vasodilators.

Table 2: Summary of (S)-Lercanidipine Binding Kinetics
ParameterDescriptionSource
Onset of Action Slow compared to other calcium antagonists like nitrendipine.[7]Functional in vitro studies (rat aorta)
Offset of Action Slow dissociation from the target. In washout experiments, the maximum inhibitory effect was observed 1 to 3 hours after removal of the drug from the medium.[7]Functional in vitro studies (rat aorta)
Duration of Action The therapeutic effect lasts for ≥ 24 hours, significantly longer than its plasma elimination half-life (8-10 hours).[5] This is attributed to its high binding to lipid membranes, creating a drug depot.[5][6]Pharmacokinetic & Pharmacodynamic studies
Receptor Half-life Long receptor half-life.[11]Preclinical studies

Signaling Pathway and Mechanism of Action

(S)-Lercanidipine exerts its antihypertensive effect by blocking L-type calcium channels, primarily in arterial smooth muscle cells. This inhibition reduces the influx of extracellular Ca²⁺ that is necessary for muscle contraction. The resulting decrease in intracellular calcium leads to smooth muscle relaxation, vasodilation, and a subsequent reduction in peripheral vascular resistance and blood pressure. Additionally, Lercanidipine's blockade of T-type calcium channels in the efferent arterioles of the kidney may contribute to its nephroprotective effects.

G cluster_membrane Vascular Smooth Muscle Cell Membrane L_channel L-Type Ca²⁺ Channel (Ca_v 1.2) Ca_int Intracellular Ca²⁺ L_channel->Ca_int T_channel T-Type Ca²⁺ Channel (Renal Efferent Arteriole) Reno Renal Protection T_channel->Reno Contributes to S_Lerc (S)-Lercanidipine S_Lerc->L_channel Binds & Blocks S_Lerc->T_channel Binds & Blocks (Secondary Target) Ca_ext Extracellular Ca²⁺ Ca_ext->L_channel Influx Ca_ext->T_channel Influx Contraction Myosin Light-Chain Kinase Activation & Muscle Contraction Ca_int->Contraction Activates Relaxation Smooth Muscle Relaxation Contraction->Relaxation Inhibited by Low Ca²⁺ Vaso Vasodilation Relaxation->Vaso BP Reduced Blood Pressure Vaso->BP

Caption: Signaling pathway of (S)-Lercanidipine action.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Affinity (K_i) Determination

This protocol outlines a standard filtration-based competitive binding assay to determine the affinity (K_i) of (S)-Lercanidipine for the L-type calcium channel.[12][13][14]

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing L-type calcium channels in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) and determine the protein concentration (e.g., via BCA assay).

  • Assay Incubation:

    • In a 96-well plate, combine:

      • The membrane preparation.

      • A fixed concentration of a suitable radioligand for the dihydropyridine site (e.g., [³H]-nitrendipine), typically at or below its K_d value.

      • A range of concentrations of unlabeled (S)-Lercanidipine (the competitor).

    • For total binding, omit the competitor. For non-specific binding, add a high concentration of an unlabeled DHP (e.g., nifedipine).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of (S)-Lercanidipine to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of (S)-Lercanidipine that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the K_i value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start prep Prepare Membranes Expressing L-Type Ca²⁺ Channels start->prep inc Incubate Membranes with: 1. [³H]-Ligand (Fixed Conc.) 2. (S)-Lercanidipine (Variable Conc.) prep->inc filt Rapid Vacuum Filtration (Separates Bound from Free Ligand) inc->filt count Scintillation Counting of Filter-Bound Radioactivity filt->count analyze Non-linear Regression to Determine IC₅₀ count->analyze calc Calculate K_i using Cheng-Prusoff Equation analyze->calc end End calc->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

This protocol is based on methods used to evaluate the functional blockade of L-type and T-type calcium channels in isolated cardiomyocytes.[8][10][15]

  • Cell Preparation:

    • Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig).

    • Transfer cells to a recording chamber on the stage of an inverted microscope and superfuse with an appropriate external solution (e.g., Na⁺ and K⁺ free solution to isolate Ca²⁺ currents). Maintain at physiological temperature (e.g., 35°C).

  • Patch-Clamp Recording:

    • Use a glass micropipette filled with an internal solution to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

    • Rupture the membrane patch to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of total ion currents.

    • Use a patch-clamp amplifier in voltage-clamp mode.

  • Voltage Protocol:

    • Hold the cell at a negative potential where channels are closed (e.g., Holding Potential, HP = -90 mV).

    • Apply a series of depolarizing voltage steps to elicit specific calcium currents. For example:

      • A step to -30 mV to primarily activate T-type channels.

      • A step to +20 mV to primarily activate L-type channels.

    • Record the resulting inward Ca²⁺ currents.

  • Drug Application and Data Acquisition:

    • Establish a stable baseline recording of Ca²⁺ currents.

    • Perfuse the recording chamber with a solution containing a known concentration of (S)-Lercanidipine (e.g., 1 µM).

    • Continuously record the currents as the drug equilibrates and exerts its blocking effect.

    • Perform a washout by perfusing with a drug-free solution to observe the reversal of the block (offset kinetics).

  • Data Analysis:

    • Measure the peak amplitude of the inward current before (control) and after drug application.

    • Calculate the percentage of current inhibition at each voltage step to determine the extent of L-type and T-type channel blockade.

    • Analyze the time course of the block to assess the onset and offset kinetics (k_on, k_off).

G cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis cell Isolate Cardiomyocyte patch Achieve Whole-Cell Patch-Clamp Configuration cell->patch base Record Baseline Ca²⁺ Currents (Voltage-Clamp) patch->base drug Apply (S)-Lercanidipine via Perfusion base->drug wash Washout with Drug-Free Solution drug->wash measure Measure Peak Current Amplitude (% Inhibition) wash->measure kinetics Analyze Time Course (Onset/Offset) measure->kinetics

Caption: Workflow for a patch-clamp electrophysiology experiment.

Conclusion

(S)-Lercanidipine is a potent and highly selective antagonist of the L-type calcium channel. Its significant stereoselectivity underscores the importance of the (S)-enantiomer for its therapeutic activity. The drug's distinct kinetic profile, characterized by a slow onset and exceptionally long duration of action, is governed by its high lipophilicity and membrane-partitioning properties. These features contribute to its clinical efficacy and favorable tolerability profile, particularly the low incidence of reflex tachycardia and peripheral edema compared to other agents in its class. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of (S)-Lercanidipine and novel calcium channel blockers in drug development.

References

(S)-Lercanidipine: A Technical Guide on its Effects on Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lercanidipine is a third-generation dihydropyridine calcium channel blocker (CCB) utilized in the management of hypertension.[1][2][3] It is administered as a racemic mixture, though its therapeutic activity is primarily attributed to the (S)-enantiomer, which is the more potent eutomer.[1][4][5] This technical guide provides an in-depth analysis of the molecular and cellular effects of (S)-Lercanidipine on vascular smooth muscle cells (VSMCs). We detail its primary mechanism of action via L-type calcium channel blockade, explore secondary anti-proliferative signaling pathways, present quantitative data on its potency and selectivity, and describe key experimental protocols used to elucidate its pharmacological profile.

Core Mechanism of Action in Vascular Smooth Muscle

The principal antihypertensive effect of (S)-Lercanidipine originates from its action on vascular smooth muscle cells, which regulate peripheral vascular resistance and, consequently, blood pressure.

Inhibition of L-Type Calcium Channels

Like other dihydropyridine CCBs, the primary molecular target of (S)-Lercanidipine is the voltage-dependent L-type calcium channel (Ca_v1.2) located on the plasma membrane of VSMCs.[1][3][6][7][8] (S)-Lercanidipine exhibits high affinity for the dihydropyridine binding site on the α1 subunit of the channel.[5][9] By binding to these channels, it inhibits the influx of extracellular calcium (Ca²⁺) into the cell that normally occurs in response to membrane depolarization.[3][6][10][11]

This blockade of Ca²⁺ entry reduces the intracellular free calcium concentration.[7] In VSMCs, the contractile process is initiated by the binding of intracellular Ca²⁺ to the protein calmodulin. The resulting Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK), which then phosphorylates the myosin light chains. This phosphorylation enables the interaction between myosin and actin filaments, leading to muscle contraction and vasoconstriction.[8][10] By reducing the available intracellular Ca²⁺, (S)-Lercanidipine disrupts this cascade, leading to decreased MLCK activity, dephosphorylation of myosin light chains, smooth muscle relaxation, and ultimately, vasodilation.[6][8]

Interaction with T-Type Calcium Channels

In addition to its potent effect on L-type channels, lercanidipine has been shown to inhibit T-type calcium channels.[12][13][14] This dual blockade may contribute to its overall pharmacological profile, including potential reno-protective effects, as T-type channels are expressed in renal arterioles.[12] Studies on the individual enantiomers have demonstrated that both (S)-Lercanidipine and (R)-Lercanidipine block T-type channels, with T/L selectivity ratios of 1.05 and 1.15, respectively.[13][14][15]

Signaling Pathways Modulated by Lercanidipine

Beyond direct vasodilation, lercanidipine exerts other significant effects on VSMCs, notably the inhibition of proliferation, which is relevant to the prevention of vascular remodeling and atherosclerosis.

Primary Vasodilatory Signaling Pathway

The canonical pathway leading to vasodilation is a direct consequence of L-type calcium channel blockade.

G cluster_0 cluster_1 Vascular Smooth Muscle Cell cluster_2 s_ler (S)-Lercanidipine ltcc L-type Ca²⁺ Channel s_ler->ltcc Binds & Inhibits ca_influx Ca²⁺ Influx ltcc->ca_influx ca_calmodulin Ca²⁺-Calmodulin Complex ca_influx->ca_calmodulin mlck MLCK Activation ca_calmodulin->mlck contraction VSMC Contraction mlck->contraction vasodilation Vasodilation contraction->vasodilation Inhibition leads to

Fig 1. Primary vasodilatory signaling pathway of (S)-Lercanidipine in VSMCs.
Anti-Proliferative Signaling Pathways

Studies have demonstrated that lercanidipine can suppress VSMC proliferation and neointimal formation, processes central to the development of restenosis and atherosclerosis.[2] This anti-proliferative effect is mediated by the inhibition of several key growth signaling pathways. Lercanidipine has been shown to inhibit intracellular reactive oxygen species (ROS) production and subsequently inactivate the Ras-MEK1/2-ERK1/2 and PI3K-Akt signaling cascades, which are critical for cell growth and survival.[2] This ultimately blocks the progression of VSMCs through the G₀/G₁ to S-phase of the cell cycle.[2]

G cluster_pathways Intracellular Signaling in VSMC ler Lercanidipine ros Reactive Oxygen Species (ROS) ler->ros Inhibits ras Ras ler->ras Inhibits pi3k PI3K ler->pi3k Inhibits ros->ras mek MEK1/2 ras->mek erk ERK1/2 mek->erk cell_cycle G₁-S Phase Cell Cycle Progression erk->cell_cycle akt Akt pi3k->akt akt->cell_cycle proliferation VSMC Proliferation & Migration cell_cycle->proliferation

Fig 2. Anti-proliferative signaling pathways inhibited by Lercanidipine.

Quantitative Pharmacological Data

The efficacy and selectivity of (S)-Lercanidipine have been quantified in various in vitro models. The data highlight its high potency, significant vascular selectivity, and the stereospecificity of its action.

Table 1: Potency and Vasoselectivity of Lercanidipine

Parameter Tissue Value Reference
IC₅₀ (Vasorelaxation) Human Arteria Mammaria 0.5 nmol/L [5][16]
IC₅₀ (Negative Inotropy) Human Right Atrial Trabeculae 127 nmol/L [5][16]
Vasoselectivity Index Human Cardiac vs. Vascular 260 [5][16]

| Vasoselectivity Index | Rabbit Cardiac vs. Aorta | 730 |[17] |

Note: The vasoselectivity index is calculated as the ratio of the IC₅₀ for cardiac effects to the IC₅₀ for vascular effects, with higher values indicating greater vascular selectivity.

Table 2: Enantiomer-Specific Activity of Lercanidipine

Parameter Description Value Reference
Binding Potency (R)-enantiomer vs. (S)-enantiomer for L-type channel 100-200 fold less potent [5]
T/L Selectivity Ratio Blockade of T-type vs. L-type channels by (S)-Lercanidipine 1.05 [13][14][15]

| Pharmacokinetics | Plasma concentration ratio of S(+) vs. R(-) enantiomers | ~1.2 |[18][19] |

Key Experimental Protocols

The characterization of (S)-Lercanidipine's effects relies on established in vitro pharmacological techniques.

Protocol: Isometric Tension Measurement in Isolated Arteries

This functional assay quantifies the vasorelaxant activity of a compound.

  • Objective: To determine the potency (IC₅₀) of (S)-Lercanidipine in relaxing pre-contracted vascular smooth muscle.

  • Tissue Preparation: Arteries (e.g., human internal mammary artery, rabbit aorta) are dissected, cleaned of connective tissue, and cut into rings approximately 2-4 mm in length.[16][17]

  • Apparatus: The rings are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. Each ring is connected to an isometric force transducer to record changes in tension.[9]

  • Procedure:

    • Equilibration: Tissues are equilibrated under a resting tension for 60-90 minutes.

    • Pre-contraction: A contractile agent, typically a high concentration of potassium chloride (KCl, e.g., 80 mM), is added to the bath to induce a sustained contraction via membrane depolarization and activation of L-type calcium channels.[9][17]

    • Drug Administration: Once the contraction plateaus, (S)-Lercanidipine is added to the bath in a cumulative, concentration-dependent manner.

    • Data Analysis: The resulting relaxation is measured as a percentage reversal of the KCl-induced tone. A concentration-response curve is plotted, and the IC₅₀ value (the concentration of drug required to produce 50% of the maximal relaxation) is calculated.[16][17]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Isolate Arterial Tissue p2 Cut into Rings (2-4 mm) p1->p2 p3 Mount in Organ Bath (Isometric Transducer) p2->p3 e1 Equilibrate under Resting Tension p3->e1 e2 Induce Contraction (e.g., 80mM KCl) e1->e2 e3 Add (S)-Lercanidipine (Cumulative Doses) e2->e3 a1 Record Tension Data e3->a1 a2 Plot Concentration- Response Curve a1->a2 a3 Calculate IC₅₀ Value a2->a3

Fig 3. Experimental workflow for isometric tension studies.
Protocol: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual cells.

  • Objective: To measure the inhibitory effect of (S)-Lercanidipine on L-type and T-type calcium channel currents.

  • Cell Preparation: Single vascular smooth muscle cells or suitable surrogates (e.g., guinea-pig ventricular myocytes) are enzymatically isolated.[15]

  • Apparatus: A whole-cell patch-clamp setup is used, consisting of a micropipette, amplifier, and data acquisition system.

  • Procedure:

    • Seal Formation: A glass micropipette forms a high-resistance "giga-seal" with the cell membrane.

    • Whole-Cell Configuration: The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell.

    • Voltage Protocol: The cell's membrane potential is clamped at a holding potential (e.g., -90 mV). Specific voltage-step protocols are applied to elicit and isolate different calcium currents (e.g., steps to -30 mV for T-type and +20 mV for L-type currents).[12][13] To isolate Ca²⁺ currents, other ionic currents (e.g., Na⁺, K⁺) are blocked using specific channel blockers or ion-free solutions.[15]

    • Drug Perfusion: A control recording is obtained, after which the cell is superfused with a solution containing (S)-Lercanidipine.[13]

    • Data Analysis: The reduction in the peak amplitude of the inward calcium current in the presence of the drug is measured and quantified as a percentage of inhibition.

Conclusion

(S)-Lercanidipine is a highly potent and vasoselective dihydropyridine calcium channel blocker. Its primary effect on vascular smooth muscle cells is the inhibition of L-type calcium channels, which disrupts the excitation-contraction coupling mechanism and leads to vasodilation. Furthermore, lercanidipine modulates key intracellular signaling pathways involved in cell growth, resulting in a significant anti-proliferative effect on VSMCs. The quantitative data underscore its high selectivity for vascular tissue over cardiac tissue and confirm the stereospecificity of its action, with the (S)-enantiomer being the primary contributor to its therapeutic efficacy. The experimental protocols detailed herein provide a framework for the continued investigation and development of vasoselective calcium channel blockers.

References

Methodological & Application

Application Notes & Protocols: Chiral Separation of Lercanidipine Enantiomers Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lercanidipine is a calcium channel blocker of the dihydropyridine class used in the treatment of hypertension.[1][2] It possesses a chiral center at the C4 position of the dihydropyridine ring, and is commercially available as a racemic mixture of its (R)- and (S)-enantiomers.[3] The therapeutic effect of lercanidipine is primarily attributed to the (S)-enantiomer, which has been shown to have a 100-200 times higher affinity for calcium channels than the (R)-enantiomer.[3] Given the differences in pharmacological activity between the enantiomers, the development of stereoselective analytical methods is crucial for pharmacokinetic studies, quality control of bulk drug substances, and pharmaceutical formulations.[1][3] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the enantioselective separation and quantification of lercanidipine.[1][3][4]

This document provides detailed application notes and protocols for the chiral separation of lercanidipine enantiomers using HPLC, based on established methods.

Experimental Protocols

Protocol 1: Reversed-Phase Chiral HPLC for Quantification of (R)-Isomer in Lercanidipine Hydrochloride

This protocol is adapted from a validated method for the quantitative determination of the (R)-isomer in lercanidipine hydrochloride active pharmaceutical ingredient (API) and tablet dosage forms.[1][5]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A Waters Alliance HPLC system equipped with a photodiode array (PDA) detector or a comparable system.[1]

  • Stationary Phase: Chiral OJ-H column (150 x 4.6 mm, 5 µm).[1] This column contains cellulose tris(4-methylbenzoate) as the chiral selector, which is effective for the separation of dihydropyridine compounds.[1]

  • Mobile Phase: A mixture of 10mM Ammonium acetate and Acetonitrile in a ratio of 35:65 (v/v).[1][5]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Injection Volume: 10 µL.[1][5]

  • Detection Wavelength: 240 nm.[1][5]

  • Column Temperature: Ambient.

2. Preparation of Solutions:

  • Diluent: Methanol.

  • Standard Stock Solution: Prepare stock solutions of (S)-Lercanidipine (0.1 mg/mL) and (R)-Lercanidipine (0.1 mg/mL) by dissolving the appropriate amount in methanol.[1]

  • Racemic Mixture Solution: A racemic mixture solution of lercanidipine (100 µg/mL) can be prepared in methanol for method development and system suitability.[1]

  • Sample Preparation (Tablets): Commercial tablets containing 20 mg of racemic lercanidipine can be used.[1] An appropriate amount of powdered tablets should be dissolved in methanol to achieve a suitable concentration for analysis.

3. Analytical Procedure:

  • Equilibrate the Chiral OJ-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the standard and sample solutions into the HPLC system.

  • Monitor the separation at 240 nm.

  • Under these conditions, the (R)-Lercanidipine enantiomer elutes before the (S)-Lercanidipine enantiomer.[1]

Protocol 2: Normal-Phase Chiral HPLC for Enantioselective Analysis

This protocol is based on a method used to establish the migration order of lercanidipine enantiomers and for their analysis in human plasma.[2][3]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A Shimadzu liquid chromatograph with a UV-vis detector or a comparable system.[3] For plasma analysis, a tandem mass spectrometric (MS/MS) detector is employed.[2]

  • Stationary Phase: Chiralpak AD column (250 x 4.6 mm, 10 µm).[3] This column is based on amylose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of hexane, ethanol, and diethylamine in a ratio of 97:3:0.3 (v/v/v)[3] or 95:5:0.1 (v/v/v) for plasma analysis.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV-vis at 237 nm or MS/MS detection.[2][3]

  • Column Temperature: 30°C.[2]

2. Preparation of Solutions:

  • Standard Solutions: Prepare standard solutions of the lercanidipine enantiomers in the mobile phase or a compatible solvent.

3. Analytical Procedure:

  • Equilibrate the Chiralpak AD column with the mobile phase until a stable baseline is obtained.

  • Inject the sample solution into the HPLC system.

  • Monitor the eluent at 237 nm or using the MS/MS detector.

Data Presentation

Table 1: Chromatographic Parameters for Chiral Separation of Lercanidipine Enantiomers

ParameterMethod 1: Reversed-Phase[1][5]Method 2: Normal-Phase[3]
Stationary Phase Chiral OJ-H (150 x 4.6 mm, 5 µm)Chiralpak AD (250 x 4.6 mm, 10 µm)
Mobile Phase 10mM Ammonium acetate:Acetonitrile (35:65 v/v)Hexane:Ethanol:Diethylamine (97:3:0.3 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 240 nmUV at 237 nm
Injection Volume 10 µLNot Specified
Column Temperature AmbientNot Specified (30°C in a similar method[2])
Elution Order (R)-Lercanidipine then (S)-LercanidipineNot specified in the immediate context

Table 2: Performance Data for the Reversed-Phase Chiral HPLC Method[1][5]

ParameterValue
Retention Time of (R)-Lercanidipine ~6.0 min
Retention Time of (S)-Lercanidipine ~6.6 min
Linearity Range for (R)-Isomer 0.5 µg/mL to 4 µg/mL
Correlation Coefficient (r) 0.998
Limit of Detection (LOD) for (R)-Isomer ~0.05 µg/mL
Limit of Quantitation (LOQ) for (R)-Isomer ~1.0 µg/mL
Relative Standard Deviation (RSD) 2.0% for (R)-Isomer
Recovery 99.2% to 102.8%

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Ammonium Acetate:ACN) C Equilibrate Chiral Column (e.g., Chiral OJ-H) A->C Pump B Prepare Lercanidipine Standard/Sample Solution D Inject Sample (10 µL) B->D C->D E Isocratic Elution (1.0 mL/min) D->E F UV Detection (240 nm) E->F G Chromatogram Acquisition F->G H Peak Integration & Identification (R- and S-Enantiomers) G->H I Quantification & Reporting H->I

Caption: Workflow for the chiral separation of lercanidipine enantiomers by HPLC.

Logical_Relationship Lercanidipine Racemic Lercanidipine S_Enantiomer (S)-Lercanidipine Lercanidipine->S_Enantiomer R_Enantiomer (R)-Lercanidipine Lercanidipine->R_Enantiomer Separation Formation of Transient Diastereomeric Complexes S_Enantiomer->Separation R_Enantiomer->Separation CSP Chiral Stationary Phase (CSP) (e.g., Cellulose Derivative) CSP->Separation interacts with MobilePhase Mobile Phase MobilePhase->Separation DifferentialRetention Differential Retention Times Separation->DifferentialRetention

References

Application Notes and Protocols for LC-MS/MS Quantification of (S)-Lercanidipine in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lercanidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][2] It is a chiral compound and exists as two enantiomers, (R)- and (S)-Lercanidipine. The antihypertensive activity of lercanidipine is primarily attributed to the (S)-enantiomer, which has been shown to be 100-200 times more potent in its affinity for calcium channels than the (R)-enantiomer.[3][4] Therefore, a selective and sensitive analytical method for the quantification of (S)-Lercanidipine in human plasma is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the determination of (S)-Lercanidipine in plasma using a validated LC-MS/MS method.

Principle

The method involves the extraction of (S)-Lercanidipine and an internal standard (IS) from human plasma, followed by chromatographic separation and detection using tandem mass spectrometry. A chiral column is utilized to separate the (S)- and (R)-enantiomers of lercanidipine. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • (S)-Lercanidipine reference standard

  • (R)-Lercanidipine reference standard

  • Lercanidipine-d3 (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (blank, with K2EDTA as anticoagulant)

2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Stock Solutions: Prepare primary stock solutions of (S)-Lercanidipine and Lercanidipine-d3 (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the (S)-Lercanidipine stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve. A suggested range is 0.04 to 25 ng/mL.[5]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

3. Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a reliable method for sample clean-up.[5][6][7]

  • Condition a suitable SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.[8]

  • To 100 µL of plasma sample, CS, or QC, add 25 µL of the Lercanidipine-d3 internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Load the entire mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under a stream of nitrogen.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A chiral column is required for the separation of the enantiomers. For example, a Lux 3μ Cellulose-3, 150×4.6 mm column can be used.[5]

    • Mobile Phase: A mixture of 0.2% aqueous ammonia solution and acetonitrile (55:45 v/v) can be used as the mobile phase in an isocratic elution.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 40°C.[5]

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.[9]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lercanidipine: m/z 612.2 → 280.2[9]

      • Lercanidipine-d3 (IS): The transition for the deuterated internal standard would be shifted accordingly. For instance, one publication used R-Lercanidipine D3 and S-Lercanidipine D3 as internal standards.[5]

Data Presentation

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System Agilent 1200 Series or equivalent
Mass Spectrometer API 4000 or equivalent
Analytical Column Lux 3μ Cellulose-3, 150×4.6 mm
Mobile Phase 0.2% Aqueous Ammonia : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Ionization Mode ESI Positive
MRM Transition (S)-Lercanidipine m/z 612.2 → 280.2
MRM Transition (Lercanidipine-d3 IS) To be determined based on specific IS

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity Range r² ≥ 0.990.041 to 25 ng/mL[5]
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Precision ≤ 20%, Accuracy 80-120%0.041 ng/mL[5]
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)0.87% to 2.70%[5]
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)0.87% to 2.70%[5]
Intra-day Accuracy (%) 85-115% (80-120% for LLOQ)99.84% to 100.6%[5]
Inter-day Accuracy (%) 85-115% (80-120% for LLOQ)99.84% to 100.6%[5]
Recovery (%) Consistent and reproducible>94%[6][7]
Matrix Effect Within acceptable limitsAssessed and acceptable[5][7]
Stability (Freeze-Thaw, Bench-Top, etc.) Within acceptable limitsStable[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard (Lercanidipine-d3) plasma->is vortex1 Vortex is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe wash Wash Cartridge spe->wash elute Elute with Methanol wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chiral Chromatographic Separation inject->chromatography detection MS/MS Detection (MRM) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of (S)-Lercanidipine calibration->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of (S)-Lercanidipine in plasma.

logical_relationships method LC-MS/MS Method Validation specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision sensitivity Sensitivity (LLOQ) method->sensitivity stability Stability method->stability recovery Recovery method->recovery intra_day Intra-day precision->intra_day inter_day Inter-day precision->inter_day ft Freeze-Thaw stability->ft bt Bench-Top stability->bt lt Long-Term stability->lt

Caption: Logical relationships of key method validation parameters.

References

(S)-Lercanidipine Hydrochloride: Application Notes and Protocols for Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-Lercanidipine Hydrochloride, a third-generation dihydropyridine calcium channel blocker, in preclinical animal models of hypertension. This document includes summaries of its effects on key cardiovascular parameters, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

This compound is a potent antihypertensive agent that primarily exerts its effect through the blockade of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. [1][2][3] Its high lipophilicity contributes to a gradual onset and long duration of action.[2] The antihypertensive activity of the racemic mixture of lercanidipine is mainly attributed to the (S)-enantiomer.[3]

Data Presentation

The following tables summarize the quantitative effects of this compound on blood pressure in various rat models of hypertension.

Table 1: Effect of Oral this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR) and Cohen-Rosenthal Diabetic Hypertensive Rats (CRDHR)

Animal ModelTreatment GroupDose (mg/kg/day)Treatment DurationChange in SBP (mmHg)Reference
SHRControl (Vehicle)-8 weeksBaseline: 185 ± 5; End: 192 ± 6[4][5]
SHR(S)-Lercanidipine38 weeksSignificantly reduced from baseline[4][5]
CRDHRControl (Vehicle)-8 weeksBaseline: 178 ± 7; End: 188 ± 8[4][5]
CRDHR(S)-Lercanidipine38 weeksSignificantly reduced from baseline[4][5]

Table 2: Dose-Dependent Effect of Lercanidipine on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg, single oral administration)Area Over the Curve (AOC) of MAP reduction (mmHg x hour)
Vehicle0No significant change
Lercanidipine1.92668.2 ± 42.3
Lercanidipine3.84Increased reduction (dose-dependent)
Lercanidipine7.68Further increased reduction (dose-dependent)

Experimental Protocols

Induction of Hypertension in Animal Models

a) Spontaneously Hypertensive Rat (SHR) Model

The Spontaneously Hypertensive Rat (SHR) is a genetic model of essential hypertension.[6]

  • Procedure:

    • Obtain male or female SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats as controls at 5-6 weeks of age.[6]

    • House the animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

    • Allow the animals to acclimatize for at least one week before the start of the experiment.

    • Hypertension develops spontaneously in SHRs, typically reaching a stable hypertensive state by 12-14 weeks of age.[6]

b) Dahl Salt-Sensitive (SS) Rat Model

The Dahl Salt-Sensitive (SS) rat is a model of salt-sensitive hypertension.[1][7][8]

  • Procedure:

    • Obtain male Dahl SS rats at 8 weeks of age.[1]

    • House the animals under standard laboratory conditions.

    • Feed the rats a high-salt diet containing 8% NaCl to induce hypertension.[1][8] A normal-salt diet (0.4% NaCl) can be used for the control group.[1]

    • Provide deionized water ad libitum.

    • Blood pressure will significantly increase within a few days to weeks of initiating the high-salt diet.[1]

c) Renovascular Hypertension (Two-Kidney, One-Clip; 2K1C) Model

This model mimics hypertension caused by renal artery stenosis.

  • Procedure:

    • Use male Wistar rats (180-200 g).

    • Anesthetize the rats with an appropriate anesthetic (e.g., tribromoethanol, 250 mg/kg, i.p.).

    • Perform a midline laparotomy to expose the left renal artery.

    • Place a silver clip with an internal diameter of 0.2 mm around the left renal artery.

    • The contralateral kidney remains untouched.

    • Close the incision.

    • Sham-operated rats undergo the same surgical procedure without the placement of the clip and serve as controls.

    • Hypertension typically develops over several weeks, with systolic blood pressure exceeding 160 mmHg.

Administration of this compound
  • Preparation of Dosing Solution:

    • This compound can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in sterile water.

    • Prepare fresh suspensions daily to ensure stability.

  • Route of Administration:

    • Oral Gavage (p.o.): This is a common route for preclinical efficacy studies.

      • Accurately weigh each animal to determine the correct volume of the dosing solution to administer.

      • Use a ball-tipped gavage needle of appropriate size for the rat.

      • Gently restrain the rat and insert the gavage needle over the tongue into the esophagus and down to the stomach.

      • Administer the calculated volume of the this compound suspension or vehicle.

  • Dosing Schedule:

    • For chronic studies, administer the compound once daily at the same time each day for the duration of the study (e.g., 8 weeks).[4][5]

Blood Pressure and Heart Rate Measurement

Tail-Cuff Plethysmography (Non-invasive)

This is a widely used method for repeated blood pressure measurements in conscious rats.

  • Procedure:

    • Acclimatize the rats to the restraining device and the procedure for several days before the actual measurements to minimize stress-induced fluctuations in blood pressure.

    • Place the rat in a plastic holder set on a warming platform to maintain a tail temperature of 32-34°C, which facilitates the detection of the tail pulse.[6]

    • Place an inflatable cuff and a pulse sensor around the base of the rat's tail.

    • Inflate the cuff to a pressure above the expected systolic blood pressure to occlude the caudal artery.

    • Gradually deflate the cuff. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

    • Obtain at least three to five consecutive stable readings and average them for each animal at each time point.

Mandatory Visualizations

Signaling Pathway of this compound

G cluster_membrane Vascular Smooth Muscle Cell Membrane L_type_Ca_Channel L-type Calcium Channel Ca_Influx Decreased Ca2+ Influx L_type_Ca_Channel->Ca_Influx Inhibits S_Lercanidipine (S)-Lercanidipine Hydrochloride Blockade Blockade S_Lercanidipine->Blockade Blockade->L_type_Ca_Channel Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Results in

Caption: Mechanism of action of this compound.

Experimental Workflow for a Hypertension Study

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis and Endpoint Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Hypertension_Induction Induction of Hypertension (e.g., High-Salt Diet) Animal_Acclimatization->Hypertension_Induction Step 1 Baseline_BP Baseline Blood Pressure Measurement Hypertension_Induction->Baseline_BP Step 2 Grouping Randomization into Treatment Groups Baseline_BP->Grouping Step 3 Drug_Administration Daily Oral Gavage ((S)-Lercanidipine or Vehicle) Grouping->Drug_Administration Step 4 Monitoring Weekly Blood Pressure and Heart Rate Monitoring Drug_Administration->Monitoring Step 5 (Repeated) Final_BP Final Blood Pressure Measurement Monitoring->Final_BP Step 6 (End of study) Data_Analysis Statistical Analysis Final_BP->Data_Analysis Step 7 Conclusion Conclusion on Efficacy Data_Analysis->Conclusion Step 8

Caption: General experimental workflow for evaluating antihypertensive agents.

References

Application Note: Enantioselective Analysis of Lercanidipine by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lercanidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension. It is a chiral compound, and its therapeutic activity is primarily attributed to the (S)-enantiomer. The enantioselective analysis of lercanidipine is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. Capillary electrophoresis (CE) offers a powerful analytical technique for this purpose, providing high efficiency, rapid analysis times, and low consumption of reagents and samples. This application note details a validated capillary electrophoresis method for the enantioselective separation and quantitative determination of lercanidipine enantiomers.

A method has been developed and validated for the determination of lercanidipine enantiomers using cyclodextrin (CD) as a chiral selector in capillary electrophoresis.[1][2] This method is suitable for the quality control of lercanidipine enantiomers in pharmaceutical formulations.[2][3]

Quantitative Data Summary

The following tables summarize the key parameters and validation results for the enantioselective analysis of lercanidipine by capillary electrophoresis.

Table 1: Optimized Capillary Electrophoresis Conditions

ParameterValue
Capillary Fused-silica, uncoated, 60.2 cm total length (50.0 cm effective length), 50 µm i.d.
Background Electrolyte (BGE) 200 mmol/L Sodium Acetate Buffer (pH 4.0)
Chiral Selector 10 mmol/L 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD)
Applied Voltage 25 kV
Capillary Temperature 15°C
Injection Hydrodynamic, 0.5 psi for 10 seconds
Detection Wavelength 237 nm

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 12.5–100 µg/mL for each enantiomer
Correlation Coefficient (r) ≥ 0.995
Intra-day Precision (RSD%) < 5%
Inter-day Precision (RSD%) < 5%
Intra-day Accuracy (E%) < 5%
Inter-day Accuracy (E%) < 5%

Experimental Protocols

This section provides a detailed protocol for the enantioselective analysis of lercanidipine enantiomers using capillary electrophoresis.

1. Materials and Reagents

  • Lercanidipine Hydrochloride reference standard

  • 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD)

  • Sodium Acetate

  • Acetic Acid

  • Sodium Hydroxide (1.0 mol/L and 0.1 mol/L)

  • Methanol (HPLC grade)

  • Deionized water

  • Commercial lercanidipine tablets

2. Instrument and Apparatus

  • Capillary Electrophoresis system with a UV detector (e.g., Beckman Coulter P/ACE MDQ)

  • Uncoated fused-silica capillary (60.2 cm total length, 50.0 cm effective length, 50 µm i.d.)

  • Data acquisition and analysis software

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Sonicator

3. Preparation of Solutions

  • Background Electrolyte (BGE) (200 mmol/L Sodium Acetate, pH 4.0, with 10 mmol/L TM-β-CD):

    • Dissolve the appropriate amount of sodium acetate in deionized water to make a 200 mmol/L solution.

    • Adjust the pH to 4.0 with acetic acid.

    • Add the required amount of 2,3,6-o-methyl-β-cyclodextrin to achieve a final concentration of 10 mmol/L.

    • Mix thoroughly until the cyclodextrin is completely dissolved. Filter the solution through a 0.45 µm filter before use.

  • Standard Stock Solution (1000 µg/mL of racemic lercanidipine):

    • Accurately weigh 10 mg of lercanidipine hydrochloride reference standard.

    • Dissolve in and dilute to 10.0 mL with methanol in a volumetric flask.

  • Working Standard Solutions (12.5, 25.0, 50.0, 75.0, and 100 µg/mL):

    • Prepare serial dilutions of the standard stock solution with methanol to obtain the desired concentrations for the calibration curve.

  • Sample Preparation (from 10 mg tablets):

    • Weigh and finely powder a representative number of lercanidipine tablets.

    • Transfer an amount of powder equivalent to 10 mg of lercanidipine into a 10.0 mL volumetric flask.

    • Add approximately 7 mL of methanol, sonicate for 15 minutes, and then vortex for 5 minutes.

    • Dilute to volume with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

    • The final concentration of the sample solution will be 1000 µg/mL. Dilute as needed to fall within the calibration range.

4. Capillary Electrophoresis Procedure

  • Capillary Conditioning (New Capillary):

    • Rinse the new capillary with 1.0 mol/L NaOH for 30 minutes.[1]

    • Rinse with deionized water for 30 minutes.[1]

  • Daily Capillary Conditioning:

    • At the beginning of each day, rinse the capillary with 0.1 mol/L NaOH for 15 minutes.[1]

    • Rinse with deionized water for 15 minutes.[1]

  • Pre-injection Rinsing Sequence (between each run):

    • Rinse with 0.1 mol/L NaOH for 2.0 minutes.[1]

    • Rinse with deionized water for 2.0 minutes.[1]

    • Rinse with the BGE for 2.0 minutes.[1]

  • Sample Injection and Analysis:

    • Introduce the sample into the capillary using a hydrodynamic injection at 0.5 psi for 10 seconds.

    • Apply a voltage of 25 kV.

    • Maintain the capillary temperature at 15°C.

    • Detect the enantiomers at a wavelength of 237 nm.

    • Record the electropherogram for data analysis.

5. Data Analysis

  • Identify the peaks corresponding to the (R)- and (S)-lercanidipine enantiomers based on their migration times.

  • Construct a calibration curve for each enantiomer by plotting the peak area against the concentration.

  • Determine the concentration of each enantiomer in the sample solutions by interpolating their peak areas from the respective calibration curves.

Visualizations

Enantioselective_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Processing Standard Lercanidipine Standard Stock_Std Prepare Stock Standard Standard->Stock_Std Tablet Lercanidipine Tablet Sample_Prep Grind, Dissolve & Filter Tablet->Sample_Prep Working_Std Prepare Working Standards Stock_Std->Working_Std Injection Hydrodynamic Injection Working_Std->Injection Calibration Calibration Curve Construction Working_Std->Calibration Final_Sample Final Sample Solution Sample_Prep->Final_Sample Final_Sample->Injection Conditioning Capillary Conditioning Conditioning->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection at 237 nm Separation->Detection Electropherogram Obtain Electropherogram Detection->Electropherogram Peak_Integration Peak Integration & Identification Electropherogram->Peak_Integration Quantification Quantification of Enantiomers Peak_Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for the enantioselective analysis of lercanidipine.

Method_Development_Logic cluster_optimization Method Development & Optimization cluster_validation Method Validation cluster_application Application Select_CS Select Chiral Selector (e.g., Cyclodextrins) Optimize_BGE Optimize BGE (pH, Concentration) Select_CS->Optimize_BGE Optimize_CS Optimize Chiral Selector Conc. Optimize_BGE->Optimize_CS Optimize_Voltage Optimize Applied Voltage Optimize_CS->Optimize_Voltage Optimize_Temp Optimize Temperature Optimize_Voltage->Optimize_Temp Linearity Linearity & Range Optimize_Temp->Linearity Precision Precision (Intra- & Inter-day) Optimize_Temp->Precision Selectivity Selectivity Optimize_Temp->Selectivity Robustness Robustness Optimize_Temp->Robustness Accuracy Accuracy Precision->Accuracy Application Analysis of Pharmaceutical Formulations Accuracy->Application

Caption: Logical flow of method development for enantioselective analysis.

References

Application Notes and Protocols for the Use of (S)-Lercanidipine as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of (S)-Lercanidipine as a reference standard in chromatographic analyses. The protocols are intended for the quantitative determination of Lercanidipine, including assay and enantiomeric purity testing, which are critical for quality control in drug development and manufacturing. Lercanidipine is a chiral dihydropyridine calcium channel blocker, with the (S)-enantiomer being the pharmacologically active moiety. Therefore, precise and accurate chromatographic methods are essential to ensure the quality, safety, and efficacy of the drug product.

Application: Enantiomeric Purity of Lercanidipine Hydrochloride

This protocol outlines a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of the (R)-isomer (the distomer) in Lercanidipine hydrochloride active pharmaceutical ingredient (API) and tablet dosage forms, using (S)-Lercanidipine as the reference standard.[1]

Experimental Protocol

Objective: To determine the enantiomeric purity of Lercanidipine HCl by quantifying the (R)-isomer.

Chromatographic Conditions:

ParameterCondition
Column Chiral OJ-H (150 x 4.0mm, 5µm)
Mobile Phase 10mM Ammonium acetate and Acetonitrile (35:65 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Detection Wavelength 240 nm
Retention Time (R)-Lercanidipine ~6.0 min
Retention Time (S)-Lercanidipine ~6.6 min

Preparation of Solutions:

  • Standard Solution ((S)-Lercanidipine): Accurately weigh and dissolve an appropriate amount of (S)-Lercanidipine reference standard in methanol to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution (Lercanidipine HCl):

    • API: Accurately weigh and dissolve about 10 mg of Lercanidipine HCl API in 100 mL of methanol to get a concentration of 100 µg/mL.

    • Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Lercanidipine HCl and transfer to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter.

  • Resolution Solution: Prepare a solution containing both (R)- and (S)-Lercanidipine to confirm the separation and resolution of the two enantiomers.

Procedure:

  • Equilibrate the chromatographic system with the mobile phase.

  • Inject the blank (methanol) to ensure no interfering peaks are present.

  • Inject the resolution solution to verify system suitability parameters, including the resolution between the (R)- and (S)-Lercanidipine peaks.

  • Inject the (S)-Lercanidipine standard solution in replicate (e.g., n=6) to check for system precision.

  • Inject the sample solution.

  • Identify the peaks of (R)- and (S)-Lercanidipine in the sample chromatogram based on their retention times.

  • Calculate the percentage of the (R)-isomer in the sample using the area normalization method or by using a standard of the (R)-isomer if available.

Method Validation Summary

The following table summarizes the validation parameters for the quantification of the (R)-isomer.[1]

Validation ParameterResult
Linearity Range ((R)-Isomer) 0.5 µg/mL to 4 µg/mL
Correlation Coefficient (r²) 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 99.2% to 102.8%

Experimental Workflow for Enantiomeric Purity

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare (S)-Lercanidipine Reference Standard SystemEquilibration Equilibrate HPLC System Sample Prepare Lercanidipine HCl Sample Solution Resolution Prepare Resolution Solution (R+S) SystemSuitability System Suitability Test (Inject Resolution Solution) SystemEquilibration->SystemSuitability StandardInjection Inject (S)-Lercanidipine Standard SystemSuitability->StandardInjection SampleInjection Inject Sample Solution StandardInjection->SampleInjection PeakIdentification Identify (R) and (S) Peaks SampleInjection->PeakIdentification Quantification Quantify (R)-Isomer PeakIdentification->Quantification Report Report Enantiomeric Purity Quantification->Report

Caption: Workflow for Enantiomeric Purity Testing of Lercanidipine HCl.

Application: Assay of Lercanidipine Hydrochloride in Tablets

This protocol describes a validated RP-HPLC method for the quantitative determination of Lercanidipine hydrochloride in tablet dosage forms, using (S)-Lercanidipine as the reference standard. This method is suitable for routine quality control testing.[2]

Experimental Protocol

Objective: To determine the content of Lercanidipine HCl in tablets.

Chromatographic Conditions:

ParameterCondition
Column Chromasil YMC Pack C8 (150 × 4.6 mm, 5µm)
Mobile Phase 0.02 M Ammonium dihydrogen phosphate buffer : Methanol (35:65, v/v), pH 3.5 adjusted with phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 240 nm
Retention Time ~7.7 min[1]

Preparation of Solutions:

  • Standard Stock Solution ((S)-Lercanidipine): Accurately weigh and dissolve about 50 mg of (S)-Lercanidipine reference standard in a 100 mL volumetric flask with a mixture of water and methanol (30:70, v/v) to obtain a concentration of 500 µg/mL.[2]

  • Working Standard Solution: Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with the water:methanol mixture to get a final concentration of 50 µg/mL.[2]

  • Sample Preparation:

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Lercanidipine HCl and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the water:methanol (30:70, v/v) diluent and sonicate for 30 minutes.

    • Dilute to volume with the diluent and mix well.

    • Filter a portion of the solution through a 0.45 µm nylon filter.

    • Dilute 5.0 mL of the filtered solution to 50.0 mL with the diluent to obtain a theoretical concentration of 50 µg/mL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the diluent to ensure the absence of interfering peaks.

  • Perform replicate injections (e.g., five) of the Working Standard Solution to check for system suitability (e.g., %RSD of peak areas).

  • Inject the prepared sample solutions.

  • Calculate the content of Lercanidipine HCl in the tablets by comparing the peak area of the sample with that of the Working Standard Solution.

Method Validation Summary

The following table summarizes the validation parameters for the assay of Lercanidipine HCl.[2]

Validation ParameterResult
Linearity Range 20-80 µg/mL
Correlation Coefficient (r²) 0.9992
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD, Intraday & Interday) < 2%
Accuracy (Recovery) 99.3-101.9 %

Logical Relationship for Assay Calculation

G cluster_inputs Input Data cluster_calc Calculation cluster_output Result Area_std Peak Area of (S)-Lercanidipine Standard Calc_conc Calculate Concentration in Sample Solution Area_std->Calc_conc Conc_std Concentration of (S)-Lercanidipine Standard Conc_std->Calc_conc Area_spl Peak Area of Sample Solution Area_spl->Calc_conc Dilution_factor Sample Dilution Factor Calc_amount Calculate Amount of Lercanidipine per Tablet Dilution_factor->Calc_amount Calc_conc->Calc_amount Final_assay Final Assay Value (% of Label Claim) Calc_amount->Final_assay

Caption: Logical Flow for Lercanidipine Assay Calculation.

General Considerations for Using (S)-Lercanidipine as a Reference Standard

  • Source and Qualification: The (S)-Lercanidipine reference standard should be obtained from a reputable source and be of high purity.[3] The certificate of analysis (CoA) should be reviewed for identity, purity, and any specific storage conditions.

  • Storage and Handling: (S)-Lercanidipine should be stored as per the manufacturer's recommendations, typically protected from light and moisture, to prevent degradation.

  • System Suitability: Prior to any analysis, the chromatographic system must meet predefined system suitability criteria, including peak symmetry, theoretical plates, and resolution (for chiral methods), to ensure the validity of the results.

  • Stability of Solutions: The stability of both standard and sample solutions should be established to ensure that the results are not affected by degradation over the analysis time.

These application notes and protocols are provided as a guide. It is essential for each laboratory to verify and validate these methods for their specific instrumentation and intended use, in accordance with relevant regulatory guidelines such as those from the International Council for Harmonisation (ICH).

References

Solid-Phase Extraction of Lercanidipine Enantiomers from Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and practical protocols for the solid-phase extraction (SPE) of lercanidipine enantiomers from biological matrices, primarily human plasma. Lercanidipine is a chiral calcium channel blocker, and the enantioselective quantification is crucial as the (S)-enantiomer is significantly more pharmacologically active.[1][2]

Introduction

Solid-phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex biological samples prior to chromatographic analysis. For lercanidipine, SPE offers high recovery and removal of matrix interferences, which is essential for sensitive and accurate quantification by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This application note details a robust SPE protocol for the extraction of R- and S-lercanidipine from human plasma.

Quantitative Data Summary

The following tables summarize the quantitative performance of SPE methods for lercanidipine enantiomers as reported in the literature.

Table 1: Linearity and Sensitivity of Lercanidipine Enantiomer Quantification following SPE

ParameterR-LercanidipineS-LercanidipineReference
Linearity Range (ng/mL)0.041 - 250.041 - 25[5]
Correlation Coefficient (r²)≥ 0.995≥ 0.995[5]
Lower Limit of Quantification (LLOQ) (ng/mL)0.0410.041[5]

Table 2: Accuracy and Precision of Lercanidipine Enantiomer Quantification following SPE

Quality Control SampleAccuracy (%)Precision (% CV)Reference
Inter-batch QC (R-Lercanidipine)99.84 - 100.60.87 - 2.70[5]
Inter-batch QC (S-Lercanidipine)99.84 - 100.60.87 - 2.70[5]

Table 3: Extraction Recovery for Lercanidipine (Racemic) using SPE

AnalyteQuality Control LevelMean Extraction Recovery (%)Reference
LercanidipineLow94.3[3]
LercanidipineMedium98.6[3]
LercanidipineHigh97.5[3]
Lercanidipine-d3 (IS)Low94.1[3]
Lercanidipine-d3 (IS)Medium97.5[3]
Lercanidipine-d3 (IS)High96.8[3]

Experimental Protocols

This section provides a detailed protocol for the solid-phase extraction of lercanidipine enantiomers from human plasma. This protocol is a synthesis of methodologies described in the cited literature.[3][5]

Materials and Reagents
  • SPE Cartridges: Phenomenex Strata™-X (30 mg, 1 mL) or equivalent polymeric reversed-phase SPE cartridges.[3]

  • Reagents:

    • Methanol (HPLC grade)[3]

    • Acetonitrile (HPLC grade)[5]

    • Ammonium formate (Bio-ultra grade)[3]

    • Formic acid (LC-MS grade)[3]

    • Aqueous Ammonia solution (0.2%)[5]

    • Deionized water

  • Internal Standard (IS): R-Lercanidipine-d3 and S-Lercanidipine-d3.[5]

Sample Pretreatment
  • Thaw frozen human plasma samples to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma, add the internal standard solution (e.g., 20 µL of a working solution of deuterated lercanidipine).[3]

  • Vortex the sample for 10 seconds.[3]

  • Add 100 µL of 2.0 mM ammonium formate in water (pH adjusted to 2.5 with formic acid).[3]

  • Vortex for another 10 seconds.[3]

  • Centrifuge the sample at 13,148 g for 5 minutes at 10 °C.[3]

Solid-Phase Extraction Workflow

The following diagram illustrates the key steps in the SPE workflow.

SPE_Workflow cluster_prep Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Buffer Add Ammonium Formate Buffer Vortex1->Add_Buffer Vortex2 Vortex Add_Buffer->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Load Load Pretreated Sample Centrifuge->Load Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Ammonium Formate Buffer) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge (5% Methanol in Water) Load->Wash Dry Dry Cartridge (Nitrogen Stream) Wash->Dry Elute Elute Analytes (Methanol) Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis SPE_Logic start Start: Plasma Sample pretreatment Sample Pretreatment (Protein Precipitation & pH Adjustment) start->pretreatment loading Sample Loading (Analyte Retention) pretreatment->loading conditioning Cartridge Conditioning (Activate Sorbent) equilibration Cartridge Equilibration (Prepare Sorbent for Sample) conditioning->equilibration equilibration->loading washing Washing Step (Remove Interferences) loading->washing elution Elution (Recover Analytes) washing->elution analysis LC-MS/MS Analysis elution->analysis

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of (S)-Lercanidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the aqueous solubility of (S)-Lercanidipine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges with the aqueous solubility of this compound?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2] This poor solubility is a significant hurdle as it can lead to low and variable oral bioavailability, estimated to be around 10%, due to extensive first-pass metabolism.[3][4][5][6] The solubility of Lercanidipine HCl is also pH-dependent, showing higher solubility in acidic conditions.[1][7]

Q2: What are the most common strategies to improve the solubility of this compound?

Several techniques have been successfully employed to enhance the aqueous solubility and dissolution rate of this compound. These primarily include:

  • Solid Dispersions: Dispersing the drug in an inert hydrophilic carrier matrix can enhance solubility and dissolution.[4][8]

  • Inclusion Complexation: Forming complexes with cyclodextrins, such as β-Cyclodextrin (β-CD) and Hydroxypropyl-β-Cyclodextrin (HPβCD), can encapsulate the drug molecule, thereby increasing its solubility.[9][10][11]

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to improved dissolution rates.[12][13][14]

  • Liquisolid Technique: This technique involves converting a liquid medication (drug dissolved in a non-volatile solvent) into a dry, free-flowing, and compressible powder by blending with selected carriers and coating materials.[2][15]

Troubleshooting Guides

Solid Dispersions

Issue: Low drug release from the solid dispersion formulation.

Potential Cause Troubleshooting Step
Inappropriate carrier selection. Screen different hydrophilic polymers like PEG 6000, PVP K30, or Gelucire 50/13.[16] The choice of carrier can significantly impact the dissolution profile.
Incorrect drug-to-carrier ratio. Optimize the drug-to-carrier ratio. Studies have shown that increasing the proportion of the carrier can enhance drug release. For example, a 1:10 drug-to-PEG 6000 ratio showed higher dissolution than a 1:1 ratio.[8]
Drug recrystallization during storage. Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.[4][8] Recrystallization can be minimized by selecting appropriate polymers and storage conditions.
Method of preparation. The solvent evaporation technique has been shown to be more effective than the fusion method for preparing Lercanidipine HCl solid dispersions.[17] Ensure complete solvent removal to prevent plasticization and subsequent recrystallization.
Inclusion Complexation with Cyclodextrins

Issue: Inefficient complexation leading to minimal solubility improvement.

Potential Cause Troubleshooting Step
Suboptimal preparation method. The kneading and freeze-drying methods have been reported to be more effective than simple physical mixing for forming inclusion complexes.[9][11] Freeze-drying, in particular, has shown superior results in enhancing solubility and dissolution.[10][18]
Incorrect molar ratio. The molar ratio of Lercanidipine HCl to cyclodextrin is crucial. A 1:1.5 molar ratio of LER to β-CD has been shown to be effective.[10] Phase solubility studies can help determine the optimal stoichiometry.
Weak interaction between drug and cyclodextrin. Characterize the inclusion complex using FTIR, DSC, and NMR to confirm the formation of the complex and the interaction between the drug and the cyclodextrin.[10] The stability constant (K) from phase solubility studies can quantify the strength of the interaction.[10]
Nanosuspensions

Issue: Particle agglomeration and instability of the nanosuspension.

Potential Cause Troubleshooting Step
Inadequate stabilizer concentration. Optimize the type and concentration of the stabilizer. Surfactants like Tween 80 and polymers like chitosan have been used to stabilize Lercanidipine HCl nanoparticles.[12][14]
High Polydispersity Index (PDI). A high PDI indicates a wide particle size distribution, which can lead to instability. Optimize the formulation and process parameters, such as homogenization speed and sonication time, to achieve a lower PDI.[14]
Low zeta potential. A low zeta potential can lead to particle aggregation. For electrostatic stabilization, a zeta potential of at least ±30 mV is generally desired. The use of charged polymers like chitosan can increase the zeta potential.[12][13]

Experimental Protocols

Preparation of Solid Dispersion by Solvent Evaporation
  • Accurately weigh this compound and the selected carrier (e.g., PEG 6000) in the desired ratio (e.g., 1:6).

  • Dissolve both the drug and the carrier in a suitable solvent, such as methanol.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature.

  • Dry the resulting solid mass in a desiccator to ensure complete removal of the solvent.

  • Pulverize the dried mass and sieve it to obtain a uniform particle size.

Preparation of Inclusion Complex by Kneading Method
  • Prepare a paste of β-Cyclodextrin with a small amount of a hydro-alcoholic solution.[9]

  • Add this compound to the paste and knead the mixture for a specified time (e.g., 45 minutes).

  • Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50°C).

  • Pulverize the dried complex and pass it through a sieve.

Saturation Solubility Measurement
  • Add an excess amount of the this compound formulation (or pure drug) to a specific volume of dissolution medium (e.g., distilled water, 0.1 N HCl, or phosphate buffer pH 6.8) in a conical flask.[8]

  • Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 37 ± 1°C) for 24-48 hours to reach equilibrium.[8]

  • After shaking, allow the solution to stand, then withdraw a sample and filter it through a suitable filter (e.g., 0.45 µm).

  • Analyze the filtrate for the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry at a λmax of approximately 236 nm.

Data Presentation

Table 1: Solubility of this compound in Different Media

MediumSolubility (µg/mL)Reference
Water5 - 64.31[7][8]
0.1 N HCl (pH 1.2)20 - 97.26[1][7][8]
Phosphate Buffer (pH 6.8)< 5 - 34.11[7][8]
Phosphate Buffer (pH 7.5)23.46[7]

Table 2: Dissolution Enhancement of this compound by Solid Dispersion with PEG 6000 (1:6 ratio)

FormulationDrug Release at 30 min (%)Drug Release at 60 min (%)Reference
Pure Drug-37.40
Solid Dispersion (Solvent Evaporation)94-

Table 3: Solubility Enhancement with Different Non-Volatile Solvents for Liquisolid Compacts

SolventSolubility (mg/mL)Reference
PEG 40011.5[19]
Propylene Glycol< 11.5[19]
Glycerin< 11.5[19]
Tween 80< 11.5[19]

Visualizations

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_characterization Characterization cluster_evaluation Evaluation weigh Weigh Drug and Carrier dissolve Dissolve in Solvent weigh->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize ftir FTIR pulverize->ftir dsc DSC pulverize->dsc xrd XRD pulverize->xrd solubility Saturation Solubility pulverize->solubility dissolution In Vitro Dissolution pulverize->dissolution

Caption: Experimental workflow for solid dispersion preparation and evaluation.

logical_relationship_solubility_enhancement cluster_problem Problem cluster_approaches Solubility Enhancement Approaches cluster_mechanisms Mechanisms cluster_outcome Outcome problem Poor Aqueous Solubility of This compound sd Solid Dispersion problem->sd ic Inclusion Complexation problem->ic nano Nanosuspension problem->nano ls Liquisolid Technique problem->ls amorphous Amorphous State / Reduced Crystallinity sd->amorphous encapsulation Molecular Encapsulation ic->encapsulation surface_area Increased Surface Area nano->surface_area wetting Improved Wetting ls->wetting outcome Enhanced Dissolution and Bioavailability amorphous->outcome encapsulation->outcome surface_area->outcome wetting->outcome

Caption: Logical relationships in solubility enhancement strategies.

References

Technical Support Center: Synthesis of (S)-Lercanidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the synthesis of (S)-Lercanidipine Hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on by-product formation and control.

Issue 1: High Levels of the (R)-Enantiomer Impurity

  • Question: My synthesis of this compound shows a high percentage of the unwanted (R)-enantiomer. What are the potential causes and how can I improve the enantioselectivity?

  • Answer: High levels of the (R)-enantiomer typically arise from incomplete stereochemical control during the synthesis. Here are some common causes and troubleshooting steps:

    • Chiral Catalyst/Auxiliary Inefficiency: The chiral catalyst or auxiliary used in the asymmetric synthesis may not be performing optimally.

      • Troubleshooting:

        • Verify the purity and activity of the chiral catalyst/auxiliary.

        • Ensure anhydrous and inert reaction conditions, as moisture and oxygen can deactivate many catalysts.

        • Optimize the catalyst loading; too little may result in incomplete conversion, while too much can sometimes lead to side reactions.

    • Racemization: The chiral center in the dihydropyridine ring can be susceptible to racemization under certain conditions.

      • Troubleshooting:

        • Avoid harsh acidic or basic conditions during work-up and purification.

        • Keep reaction and purification temperatures as low as practically possible.

        • Analyze for the presence of any reagents that might catalyze racemization.

    • Inadequate Chiral Separation: If a racemic synthesis is followed by chiral resolution, the separation method may not be effective.

      • Troubleshooting:

        • Optimize the chiral HPLC or SFC (Supercritical Fluid Chromatography) method, including the choice of chiral stationary phase, mobile phase composition, and temperature.

        • For classical resolution with a chiral resolving agent, ensure the purity of the resolving agent and optimize crystallization conditions.

Issue 2: Formation of Oxidation By-products (Pyridine Derivatives)

  • Question: I am observing significant amounts of the corresponding pyridine derivative as a by-product in my lercanidipine synthesis. How can I prevent this oxidation?

  • Answer: The dihydropyridine ring in lercanidipine is susceptible to oxidation, leading to the formation of the aromatic pyridine derivative. This is a common issue, and the following steps can help mitigate it:

    • Atmosphere Control: The reaction is likely being exposed to oxygen.

      • Troubleshooting:

        • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

        • Use degassed solvents to remove dissolved oxygen.

    • Light Exposure: Dihydropyridines can be light-sensitive and undergo photo-oxidation.

      • Troubleshooting:

        • Protect the reaction mixture from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.

    • Oxidizing Agents: Trace amounts of oxidizing agents in the starting materials or solvents can promote oxidation.

      • Troubleshooting:

        • Use high-purity, freshly distilled solvents.

        • Ensure that all starting materials are free from peroxide impurities.

    • Reaction Temperature: Higher temperatures can accelerate the rate of oxidation.

      • Troubleshooting:

        • Perform the reaction at the lowest effective temperature.

Issue 3: Presence of Process-Related Impurities from the Hantzsch Synthesis

  • Question: When using the traditional Hantzsch synthesis for the lercanidipine backbone, I am struggling with the removal of several by-products. What are these by-products and how can I minimize them?

  • Answer: The Hantzsch dihydropyridine synthesis, while a classic method, is known to generate several by-products, which can complicate purification.[1]

    • Common By-products:

      • Michael adducts from the reaction of the enamine with the Knoevenagel condensation product.

      • Over-reaction or self-condensation products of the starting materials.

      • Incomplete cyclization products.

    • Troubleshooting and Alternative Approaches:

      • Reaction Conditions Optimization:

        • Carefully control the stoichiometry of the reactants.

        • Optimize the reaction temperature and time to favor the desired product formation.

      • Alternative Synthetic Routes: Consider moving away from the one-pot Hantzsch synthesis to a more controlled, multi-step approach. A widely adopted and cleaner method involves the initial synthesis of the dihydropyridine carboxylic acid, followed by its activation and esterification. This approach avoids many of the by-products associated with the traditional Hantzsch reaction.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the acid chloride route over the traditional Hantzsch synthesis for (S)-Lercanidipine?

A1: The primary advantage of the acid chloride route is the significant reduction in by-products, leading to higher purity and yield of the final product.[1][2] The traditional Hantzsch synthesis is a multi-component, one-pot reaction that can generate a complex mixture of side products, making purification, especially on an industrial scale, challenging and often requiring column chromatography.[1] The acid chloride route, which involves the synthesis and isolation of the dihydropyridine carboxylic acid intermediate, allows for better control over the subsequent esterification step, minimizing the formation of unwanted impurities.[2]

Q2: What are the critical parameters to control during the esterification of the dihydropyridine carboxylic acid with the lercanidipine side chain alcohol?

A2: Key parameters to control during the esterification step include:

  • Activation of the Carboxylic Acid: The choice of activating agent is crucial. Thionyl chloride is commonly used to form the acid chloride in situ.[2][3] The reaction temperature during this activation step should be kept low (e.g., -10°C to 0°C) to prevent degradation.[2][3]

  • Temperature Control: The esterification reaction itself should also be conducted at low temperatures to minimize side reactions.

  • Purity of Reactants: The purity of both the activated dihydropyridine intermediate and the side-chain alcohol is critical to prevent the introduction of impurities into the final product.

  • Work-up and Purification: A careful aqueous work-up is necessary to remove any remaining acid chloride and other water-soluble impurities. Crystallization from an appropriate solvent system is then used to isolate the pure lercanidipine hydrochloride.

Q3: How can I effectively monitor the progress of the reaction and the formation of by-products?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the reaction progress and profiling impurities. A validated, stability-indicating HPLC method should be used. Key aspects of such a method include:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of the main product from its impurities.

  • Detection: UV detection at a suitable wavelength (e.g., 240 nm) is standard for dihydropyridine compounds. By taking samples from the reaction mixture at regular intervals and analyzing them by HPLC, you can track the consumption of starting materials, the formation of the desired product, and the emergence of any by-products.

Q4: Are there any specific safety precautions I should take during the synthesis of this compound?

A4: Yes, standard laboratory safety precautions should always be followed. In addition, pay special attention to the following:

  • Thionyl Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Solvents: Many of the organic solvents used in the synthesis are flammable and may be harmful. Ensure proper ventilation and avoid sources of ignition.

  • Inert Atmosphere: When working with oxygen-sensitive compounds like dihydropyridines, ensure that the inert gas supply is functioning correctly to prevent potential oxidation.

Data Presentation

Table 1: Comparison of Synthetic Routes for Lercanidipine Synthesis

FeatureTraditional Hantzsch SynthesisAcid Chloride Route
Complexity One-pot, multi-component reactionMulti-step, more controlled
By-product Profile High, complex mixture of side productsLow, cleaner reaction profile
Purification Method Often requires column chromatographyTypically purified by crystallization
Yield Generally lower due to by-product formationGenerally higher
Scalability Difficult to scale up due to purification challengesMore amenable to industrial scale-up

Table 2: Typical HPLC Method Parameters for Lercanidipine Impurity Profiling

ParameterValue
Column Zorbax SB C18 (50 x 4.6 mm), 1.8 µm or equivalent
Mobile Phase A 0.01 M Potassium dihydrogen phosphate buffer (pH 3.5)
Mobile Phase B Acetonitrile
Gradient Time-based gradient from a higher percentage of A to a higher percentage of B
Flow Rate 1.0 mL/min
Detection Wavelength 220-240 nm
Column Temperature 50°C

Experimental Protocols

Protocol 1: Synthesis of (S)-Lercanidipine via the Acid Chloride Route

This protocol is a generalized procedure based on common principles found in the literature and should be adapted and optimized for specific laboratory conditions.

Step 1: Formation of the Acid Chloride

  • Suspend 1 equivalent of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the suspension to between -10°C and 0°C using an appropriate cooling bath.

  • Slowly add 1.1 to 1.5 equivalents of thionyl chloride dropwise, ensuring the temperature remains below 0°C.

  • Stir the reaction mixture at this temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or HPLC). The formation of the acid chloride is usually indicated by the dissolution of the starting carboxylic acid.

Step 2: Esterification

  • In a separate flask, dissolve 1 equivalent of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol in an aprotic solvent like dichloromethane.

  • Cool the solution of the acid chloride from Step 1 to between -10°C and 0°C.

  • Slowly add the solution of the amino alcohol to the acid chloride solution dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a low temperature for several hours, monitoring its progress by HPLC.

Step 3: Work-up and Isolation

  • Once the reaction is complete, quench the reaction by the slow addition of water or a dilute aqueous base (e.g., sodium bicarbonate solution).

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude lercanidipine free base.

  • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and add a solution of hydrochloric acid in an organic solvent (e.g., HCl in ethanol or isopropanol) to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Protocol 2: HPLC Method for Impurity Profiling

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 0.01 M solution of potassium dihydrogen phosphate in HPLC-grade water and adjust the pH to 3.5 with phosphoric acid. Filter through a 0.22 µm filter.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Use a C18 column (e.g., Zorbax SB C18, 50 x 4.6 mm, 1.8 µm).

    • Set the column temperature to 50°C.

    • Use a flow rate of 1.0 mL/min.

    • Set the UV detector to 220 nm.

    • Program a suitable gradient elution, for example:

      • 0-2 min: 90% A, 10% B

      • 2-8 min: Gradient to 30% A, 70% B

      • 8-10 min: Hold at 30% A, 70% B

      • 10-11 min: Gradient back to 90% A, 10% B

      • 11-15 min: Hold at 90% A, 10% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the lercanidipine hydrochloride sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5-1.0 mg/mL.

  • Injection and Analysis:

    • Inject a suitable volume (e.g., 5-10 µL) of the sample solution into the HPLC system.

    • Record the chromatogram and integrate the peaks to determine the percentage of each impurity relative to the main lercanidipine peak.

Visualizations

Byproduct_Formation_Workflow Start Synthesis Start: (S)-Lercanidipine Precursors Hantzsch Traditional Hantzsch Synthesis Start->Hantzsch One-pot reaction AcidChloride Acid Chloride Route Start->AcidChloride Multi-step controlled reaction Crude_Hantzsch Crude Lercanidipine (High Impurity) Hantzsch->Crude_Hantzsch By-products formed Crude_AC Crude Lercanidipine (Low Impurity) AcidChloride->Crude_AC Minimized by-products Purification_H Purification (Column Chromatography) Crude_Hantzsch->Purification_H Purification_AC Purification (Crystallization) Crude_AC->Purification_AC Final_Product_H (S)-Lercanidipine HCl (Lower Yield/Purity) Purification_H->Final_Product_H Final_Product_AC (S)-Lercanidipine HCl (Higher Yield/Purity) Purification_AC->Final_Product_AC

Caption: Comparison of synthetic routes for (S)-Lercanidipine HCl.

Troubleshooting_Logic Problem High Level of By-product Detected Impurity_ID Identify Impurity Type (e.g., HPLC-MS) Problem->Impurity_ID R_Enantiomer (R)-Enantiomer Impurity_ID->R_Enantiomer Chiral Impurity Oxidation_Product Oxidation Product (Pyridine Derivative) Impurity_ID->Oxidation_Product Degradation Process_Impurity Process-Related Impurity Impurity_ID->Process_Impurity Synthesis Side Reaction Sol_R Check Chiral Catalyst Optimize Separation R_Enantiomer->Sol_R Solution Sol_Ox Inert Atmosphere Protect from Light Oxidation_Product->Sol_Ox Solution Sol_Proc Optimize Reaction Conditions Consider Alternative Route Process_Impurity->Sol_Proc Solution

Caption: Troubleshooting workflow for by-product identification and resolution.

References

Troubleshooting poor peak shape in lercanidipine HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice for common issues encountered during the HPLC analysis of lercanidipine, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of peak tailing in lercanidipine analysis and how can I fix it?

A1: Peak tailing, where the peak asymmetry factor is greater than 1.2, is a frequent problem when analyzing basic compounds like lercanidipine. The primary cause is often secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[1]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lercanidipine has a pKa of approximately 6.83.[2] Operating the mobile phase at a low pH (e.g., pH 3.0-3.5) ensures that the silanol groups on the column are protonated (Si-OH) and lercanidipine is in its ionized form.[1][3] This minimizes strong ionic interactions that lead to tailing. Several methods suggest using a phosphate buffer or adding trifluoroacetic acid (TFA) to control the pH.[3][4]

  • Use of a Highly Deactivated (End-Capped) Column: Modern, high-purity silica columns with extensive end-capping are designed to minimize the number of accessible free silanol groups. If you are using an older column, switching to a newer, well-end-capped C8 or C18 column can significantly improve peak shape.

  • Competitive Additives in the Mobile Phase: Adding a small concentration of a basic compound, such as triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, effectively masking them from lercanidipine.

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites and peak tailing. If the problem persists with a fresh mobile phase, consider washing the column according to the manufacturer's instructions or replacing it if it's old.[5][6] A blocked inlet frit can also distort peaks, which can sometimes be resolved by backflushing the column.[6]

  • Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.[7] Try reducing the injection volume or the sample concentration.

Q2: My lercanidipine peak is showing fronting. What should I do?

A2: Peak fronting is characterized by a leading edge that is less steep than the trailing edge. This issue is less common than tailing for basic analytes but can still occur.

Troubleshooting Steps:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve and inject your lercanidipine standard and samples in the mobile phase itself.

  • Column Overloading: Similar to peak tailing, injecting a sample concentration that is too high can lead to peak fronting.[5][7] Dilute your sample and reinject.

  • Catastrophic Column Failure: A void or channel in the column packing material can lead to severe peak shape distortion, including fronting.[6] This is often indicated by a sudden and significant change in peak shape and retention time. If this is suspected, the column will likely need to be replaced.

Q3: Why am I observing a split peak for lercanidipine?

A3: A split peak suggests that the analyte is being introduced to the column in two separate bands or that there is a disruption in the chromatographic path.

Troubleshooting Steps:

  • Partially Blocked Column Frit: Debris from the sample, injector, or pump seals can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.[6] Try backflushing the column to dislodge the particulates. Using a guard column or an in-line filter can help prevent this.

  • Injector Issues: A partially plugged injection port or a poorly seated ferrule can cause the sample to be introduced to the column in a disjointed manner. Inspect and clean the injector and connecting tubing.

  • Sample Solvent Effect: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion that may appear as a split peak. Ensure your sample solvent is compatible with the mobile phase.

  • Column Bed Collapse or Void: A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[5] This usually requires column replacement.

Experimental Protocols

Below is a typical experimental protocol for lercanidipine HPLC analysis, compiled from several validated methods.[3][4][8] This can be used as a starting point for method development and troubleshooting.

Table 1: Example HPLC Protocol for Lercanidipine Analysis

ParameterCondition
Column C18 or C8, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A) 0.02 M Ammonium Dihydrogen Phosphate Buffer (pH 3.5 with Phosphoric Acid) B) Methanol or Acetonitrile. Isocratic mixture of A:B (e.g., 35:65 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Column Temperature 30 °C
Injection Volume 20 µL
Sample Diluent Mobile Phase or Water:Methanol (30:70 v/v)

Quantitative Data Summary

The robustness of an HPLC method is tested by making deliberate small changes to the method parameters. The following table summarizes the potential impact of these changes on the chromatographic results for lercanidipine, which can be useful for troubleshooting.

Table 2: Impact of Method Parameter Variation on Lercanidipine Chromatography

Parameter ChangedPotential Impact on Retention TimePotential Impact on Tailing FactorPotential Impact on Theoretical Plates
Flow Rate (± 0.1 mL/min) Inverse relationship (higher flow, lower RT)MinimalCan decrease with higher flow rates
Mobile Phase pH (± 0.2 units) Significant for ionizable analytesCan increase if pH approaches pKaCan decrease if interactions increase
Organic Content (± 2%) Inverse relationship (more organic, lower RT)Minimal, unless pH effect is also presentGenerally stable
Column Temperature (± 5 °C) Inverse relationship (higher temp, lower RT)Can improve (decrease) at higher tempsCan increase with temperature

This table is a generalized summary based on typical HPLC behavior and published robustness studies for lercanidipine.[9]

Visualizations

Troubleshooting Workflow for Peak Tailing

G A Peak Tailing Observed (Asymmetry > 1.2) B Check Mobile Phase pH (Is it acidic, e.g., 3.0-4.0?) A->B C Adjust Mobile Phase pH (Use buffer, add acid) B->C No D Check Column Type (Is it old or not end-capped?) B->D Yes H Problem Solved C->H E Replace with a Modern, High-Purity End-Capped Column D->E Yes F Check for Overload (Is concentration too high?) D->F No E->H G Dilute Sample and Re-inject F->G Yes I Consider Column Contamination (Wash or Replace Column) F->I No G->H I->H

Caption: A logical workflow for troubleshooting peak tailing in lercanidipine HPLC analysis.

Interaction of Lercanidipine with the Stationary Phase

G Effect of Mobile Phase pH on Lercanidipine-Silanol Interaction cluster_0 Low pH (e.g., pH 3.0) cluster_1 Higher pH (e.g., pH > 5) Lerc_low Lercanidipine-NH+ (Ionized) Silanol_low Silanol Si-OH (Protonated) Lerc_low->Silanol_low Repulsion/Weak Interaction Result_low Minimal Interaction Good Peak Shape Lerc_high Lercanidipine-N (Basic) Silanol_high Silanol Si-O- (Ionized) Lerc_high->Silanol_high Strong Attraction Result_high Strong Ionic Interaction Peak Tailing

Caption: Chemical interactions leading to peak tailing at different mobile phase pH values.

References

Overcoming matrix effects in LC-MS/MS analysis of lercanidipine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of lercanidipine.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of matrix effects in lercanidipine analysis?

Matrix effects in the LC-MS/MS analysis of lercanidipine primarily arise from endogenous components of the biological matrix, such as plasma, co-eluting with the analyte and interfering with the ionization process. This can lead to either ion suppression or enhancement, compromising the accuracy and reproducibility of the results.[1][2] The main culprits are often phospholipids, salts, and other small molecules that are not completely removed during sample preparation.[3]

Q2: How can I assess the extent of matrix effects in my lercanidipine assay?

Several methods can be used to evaluate matrix effects. The most common approaches include:

  • Post-Column Infusion: This involves infusing a constant flow of a lercanidipine standard solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal at the retention time of lercanidipine indicates ion suppression or enhancement, respectively.[3][4]

  • Post-Extraction Spiking: In this method, a known amount of lercanidipine is added to a blank matrix extract, and the response is compared to that of a pure standard solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[4][5]

  • Standard-Line Slope Comparison: Calibration curves are prepared in both a clean solvent and in an extracted blank matrix. A significant difference in the slopes of these two curves suggests the presence of matrix effects.[4][6]

Q3: What is the most effective sample preparation technique to minimize matrix effects for lercanidipine?

The choice of sample preparation method is critical for mitigating matrix effects. Here's a comparison of common techniques:

  • Solid Phase Extraction (SPE): Generally considered the most effective method for removing interfering matrix components, leading to cleaner extracts and reduced matrix effects.[4][5] Methods using cartridges like Phenomenex Strata-X have reported high mean extraction recoveries of over 94%.[4][5]

  • Liquid-Liquid Extraction (LLE): A widely used technique that can provide clean extracts if the extraction solvent and pH are optimized. A mixture of n-hexane and ethyl acetate has been successfully used for lercanidipine extraction from plasma.[7][8]

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it is often less effective at removing phospholipids and other small molecules, making it more susceptible to matrix effects.[3][9][10]

Q4: Which internal standard (IS) is recommended for lercanidipine analysis?

The ideal internal standard is a stable, isotopically labeled version of the analyte. For lercanidipine, lercanidipine-d3 is a commonly used and effective deuterated internal standard.[4][5][6] It co-elutes with lercanidipine and experiences similar matrix effects, thus providing accurate correction. If a deuterated standard is unavailable, a structurally similar compound with similar chromatographic behavior and ionization properties, such as amlodipine or diazepam, can be used as an alternative.[7][8][9]

Troubleshooting Guide

Issue 1: Poor peak shape and/or inconsistent retention times for lercanidipine.

Possible Cause Troubleshooting Step
Suboptimal Chromatographic Conditions - Optimize the mobile phase composition. A common mobile phase is a mixture of methanol or acetonitrile with an aqueous buffer like ammonium formate.[5] - Ensure the column temperature is stable and appropriate for the column chemistry.[7]
Column Contamination - Implement a robust column washing procedure between injections. - Use a guard column to protect the analytical column from strongly retained matrix components.
Improper Sample Reconstitution - Ensure the reconstitution solvent is compatible with the mobile phase to prevent peak distortion. Reconstituting in the initial mobile phase is a good practice.[7][8]

Issue 2: Significant ion suppression is observed.

Possible Cause Troubleshooting Step
Inadequate Sample Cleanup - Switch from protein precipitation to a more rigorous sample preparation method like SPE or LLE to remove a wider range of interfering compounds.[4][5][7]
Co-elution of Phospholipids - Modify the chromatographic gradient to separate lercanidipine from the phospholipid elution zone. - Consider using a specialized phospholipid removal plate or column during sample preparation.
High Concentration of Non-volatile Salts - If using a buffer, ensure it is volatile (e.g., ammonium formate, ammonium acetate) and at an appropriate concentration.[9]

Issue 3: Low recovery of lercanidipine.

Possible Cause Troubleshooting Step
Inefficient Extraction in LLE - Optimize the pH of the sample and the choice of extraction solvent. Lercanidipine is a basic compound, so adjusting the pH to be more basic can improve extraction efficiency into an organic solvent.
Incomplete Elution in SPE - Ensure the elution solvent is strong enough to fully elute lercanidipine from the SPE sorbent. Methanol is often used for elution.[5] - Test different elution volumes to ensure complete recovery.
Analyte Degradation - Assess the stability of lercanidipine under the sample processing and storage conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various validated LC-MS/MS methods for lercanidipine analysis.

Table 1: Sample Preparation and Recovery

Sample Preparation Method Internal Standard Mean Extraction Recovery (%) Reference
Solid Phase Extraction (SPE)Lercanidipine-d3> 94[4][5]
Liquid-Liquid Extraction (LLE)AmlodipineNot explicitly stated, but method met validation criteria[7][8]
Protein PrecipitationDiazepamNot explicitly stated, but method met validation criteria[9]

Table 2: Method Performance Characteristics

Parameter Method 1 (SPE) Method 2 (LLE) Method 3 (PPT)
Linearity Range (ng/mL) 0.010 - 20.00.025 - 100.015 - 8.0
Lower Limit of Quantification (LLOQ) (ng/mL) 0.0100.0250.015
Intra-day Precision (% CV) < 5.8Within acceptance criteria< 15
Inter-day Precision (% CV) < 5.8Within acceptance criteria< 15
Reference [5][7][8][9]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Lercanidipine in Human Plasma

This protocol is based on the method described by Nirogi et al. (2014).[5]

  • Sample Pre-treatment: To 100 µL of human plasma, add the internal standard (lercanidipine-d3).

  • Acidification: Add 100 µL of 2.0 mM ammonium formate in water (pH 2.5). Vortex for 10 seconds.

  • Centrifugation: Centrifuge the samples at 13,148g for 5 minutes at 10°C.

  • SPE Cartridge Conditioning: Condition a Phenomenex Strata™-X (30 mg, 1 mL) cartridge with 1 mL of methanol followed by 1 mL of 2.0 mM ammonium formate in water (pH 2.5).

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 x 1 mL of 5% methanol in water.

  • Drying: Dry the cartridge under nitrogen gas for 1 minute.

  • Elution: Elute lercanidipine and the IS with 0.5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Lercanidipine in Human Plasma

This protocol is based on the method described by Harahap et al. (2017).[7][8]

  • Sample Aliquoting: Take an aliquot of plasma containing lercanidipine.

  • Internal Standard Addition: Add the internal standard (amlodipine).

  • Extraction: Add 5 mL of a mixture of n-hexane-ethyl acetate (50:50 v/v).

  • Vortexing: Vortex the mixture for 3 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 20 minutes.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 50°C for 30 minutes.

  • Reconstitution: Reconstitute the residue with 100 µL of the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution injection Inject into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection data_processing Data Processing detection->data_processing

Caption: Experimental workflow for LC-MS/MS analysis of lercanidipine.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Matrix Effect Observed? improve_sp Improve Sample Prep (e.g., SPE, LLE) start->improve_sp Yes optimize_lc Optimize Chromatography start->optimize_lc Yes use_is Use Stable Isotope Labeled IS start->use_is Yes end_node Reduced Matrix Effect improve_sp->end_node optimize_lc->end_node use_is->end_node

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Synthesis of (S)-Lercanidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of (S)-Lercanidipine Hydrochloride synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Overall Yield

Q: My overall yield of Lercanidipine Hydrochloride is significantly lower than reported values. What are the potential causes and how can I improve it?

A: Low overall yield in Lercanidipine synthesis can stem from several factors throughout the process. Here's a breakdown of potential causes and troubleshooting steps:

  • Incomplete reaction in the final esterification step: The coupling of the dihydropyridine carboxylic acid intermediate with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is critical.

    • Solution: Ensure that the activating agent for the carboxylic acid (e.g., thionyl chloride, a substituted chlorophosphate derivative) is of high purity and used in the correct stoichiometric amount (typically 1.0 to 2.0 equivalents).[1] The reaction temperature and time are also crucial; for instance, when using a chlorophosphate derivative, the activation can be carried out at 10 to 40°C for 1 to 2 hours, followed by the reaction with the amino alcohol at 100 to 110°C for about 2 hours.[1]

  • Side reactions: The formation of by-products is a common cause of reduced yield. For example, using thionyl chloride can lead to the formation of acidic gases (SO₂ and HCl), which can degrade the product.[1]

    • Solution: Consider alternative activating agents like substituted chlorophosphate derivatives, which can minimize by-product formation and lead to higher yields.[1]

  • Losses during work-up and purification: Lercanidipine is prone to degradation under certain conditions, and significant amounts of product can be lost during extraction and crystallization steps.

    • Solution: Optimize the pH during aqueous washes. After the reaction, a sequence of washes with a base (e.g., 10% NaOH solution), water, and then acid (e.g., 6N HCl) is often employed.[1] Careful separation of the organic layer is crucial. For purification, instead of column chromatography which can be loss-intensive on a large scale, focus on optimized crystallization/recrystallization protocols.[2][3]

  • Suboptimal crystallization conditions: Improper solvent choice, temperature, or seeding can lead to poor recovery of the final product.

    • Solution: Tetrahydrofuran is a preferred solvent for the crystallization of crude Lercanidipine Hydrochloride.[1] Seeding the solution with a small amount of pure Lercanidipine Hydrochloride can significantly improve the yield and crystal quality.[1] The crystallization process can be slow, sometimes requiring stirring for up to 24 hours at room temperature.[1]

Issue 2: High Levels of Impurities

Q: My final product shows significant impurities in the HPLC analysis. What are the common impurities and how can I minimize them?

A: Impurities in Lercanidipine synthesis can originate from starting materials, side reactions, or degradation.[] Here are some common impurities and strategies to mitigate them:

  • Transesterification Impurities: If alcohols other than methanol (e.g., ethanol, propanol) are present as solvents or contaminants, they can react with the methyl ester group of Lercanidipine, leading to the corresponding ethyl or propyl ester impurities.[5][6] This is particularly problematic under acidic conditions.[5]

    • Solution: Use high-purity, anhydrous solvents. Avoid the use of ethanol or propanol in the final steps if possible. If their use is unavoidable, ensure reaction conditions are carefully controlled to minimize transesterification.

  • Oxidation Products: The dihydropyridine ring in Lercanidipine is susceptible to oxidation, leading to the formation of the corresponding pyridine derivative (an aromatic ring).

    • Solution: Minimize exposure of the reaction mixture and the isolated product to air and light. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a well-sealed container, protected from light.

  • Unreacted Starting Materials: The presence of unreacted dihydropyridine carboxylic acid or the amino alcohol indicates an incomplete reaction.

    • Solution: As mentioned for low yield, ensure the use of an appropriate excess of the activating agent and optimal reaction conditions (temperature and time) to drive the reaction to completion.[1]

  • Other Process-Related Impurities: By-products from the cyclization reaction to form the dihydropyridine ring can also be carried through to the final product.

    • Solution: Purification of the intermediate dihydropyridine carboxylic acid before the final esterification step can be beneficial. Crystallization of this intermediate from a suitable solvent like methanol can improve its purity.[7]

Purification Strategy:

If impurities are still present after optimizing the reaction, a robust purification strategy is necessary.

  • Aqueous Washes: A series of washes of the organic phase containing the crude product can remove many water-soluble impurities. A typical sequence includes a basic wash, a water wash, an acidic wash, and a final water wash.[1]

  • Recrystallization: This is a powerful technique for purifying the final product. Tetrahydrofuran is a commonly used solvent for recrystallization, often yielding a high-purity product.[1] Refluxing the crude product in the solvent followed by slow cooling and stirring can yield crystals of high purity.[1] Multiple recrystallizations may be necessary to achieve the desired purity.

Issue 3: Difficulty in Obtaining the Pure (S)-Enantiomer

Q: I am struggling to obtain (S)-Lercanidipine with high enantiomeric excess. What are the best practices for chiral resolution?

A: Lercanidipine is a chiral molecule, and the pharmacological activity primarily resides in the (S)-enantiomer.[8] Achieving high enantiomeric purity is therefore critical.

  • Chiral HPLC for Analysis and Separation: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric ratio of your product. It can also be used for preparative separation of the enantiomers, although this is more common at a smaller scale.

    • Analytical Method: A common method utilizes a chiral column, such as a Chiral OJ-H column, with a mobile phase consisting of a mixture of an ammonium acetate solution and acetonitrile.[9] The two enantiomers will have different retention times, allowing for their quantification.[9]

  • Capillary Electrophoresis: This is another powerful analytical technique for separating enantiomers. It often uses a chiral selector, such as a cyclodextrin derivative (e.g., 2,3,6-o-methyl-β-cyclodextrin), in the background electrolyte.[8][10]

  • Enantioselective Synthesis: The most efficient approach for large-scale production is to use an enantiomerically pure starting material. If you are performing a resolution, it is often done on an earlier intermediate that is easier to separate.

  • Classical Resolution: While less common now, classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent can be employed. This involves reacting the racemic mixture with a chiral acid or base to form two diastereomeric salts, which can then be separated by crystallization due to their different solubilities. The desired enantiomer is then liberated from the salt.

Optimizing Chiral Separation:

When developing a chiral separation method, several parameters can be optimized:

  • Chiral Stationary Phase (for HPLC): The choice of chiral column is the most critical factor. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for this type of molecule.

  • Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile, ethanol) to the aqueous buffer can significantly affect the separation.[9]

  • Temperature: Column temperature can influence the resolution and retention times.[9]

  • Chiral Selector (for CE): The type and concentration of the chiral selector are key parameters to optimize for achieving baseline separation of the enantiomers.[11]

Data on Synthesis Yields and Conditions

The following tables summarize quantitative data from various synthesis and purification methods for Lercanidipine Hydrochloride.

Table 1: Comparison of Lercanidipine Hydrochloride Synthesis Yields

MethodKey ReagentsSolvent(s)YieldPurityReference
Method A: Cyclization followed by esterification and HCl salt formation.3-nitrobenzaldehyde, propionitrile acetoacetate, 3-amido-methyl crotonate, thionyl chloride, DMFIsopropanol, Methanol71.1%98.5%[7]
Method B: Esterification using a substituted chlorophosphate derivative.2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, chlorophosphateEthyl acetate85.1%-[1]
Method C: Formation of hydrochloride hemihydrate from oxalate salt.Lercanidipine oxalate, potassium carbonate, HClDichloromethane, Water95%99.8%[12]
Method D: Direct formation of hydrochloride salt from the free base.Lercanidipine free base, 2N HCl in Et₂OMTBE90%99.6%[12]

Table 2: Recrystallization Conditions and Outcomes for Lercanidipine Hydrochloride

Crude MaterialSolventProcedureYieldPurityReference
Crude Lercanidipine HydrochlorideTetrahydrofuranReflux for 30 min, then stir at 20-25°C for 24 hours.95%-[1]
Lercanidipine Hydrochloride HydrateEthyl acetate / Isopropyl acetateStir under reflux for 30 min, cool to room temp, stir for 30 hours.83%98.3%-
Crude Lercanidipine Hydrochloride (Form A/B)2-PropanolHeat under reflux, cool to 30-40°C, stir for 12-48 hours.81%>99.5%[13]
Lercanidipine Hydrochloride in MethanolDiisopropyl etherDistill off methanol, add diisopropyl ether, stir for 1 hour.95%-[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of Lercanidipine Parent Nucleus

This protocol is based on a one-pot condensation and cyclization reaction.[7]

  • Reaction Setup: In a dry reaction flask, add propionitrile acetoacetate (15.6 g), 3-nitrobenzaldehyde (17.5 g), and isopropanol (50 ml).

  • Catalyst Addition: Add a solution of piperidine (0.5 g) and acetic acid (0.3 g).

  • Condensation: With vigorous stirring, add 3-amino-methyl crotonate (12.5 g). Stir the reaction mixture at a temperature between room temperature and 50°C for 12 hours.

  • Hydrolysis: Cool the reaction to room temperature in a water bath. Add a freshly prepared solution of KOH (5.8 g) in 20 ml of aqueous isopropanol. Stir for 2 hours.

  • Work-up:

    • Evaporate the solvent under reduced pressure at 45°C.

    • Add 50 ml of water and stir at 50°C for 1 hour. Collect the aqueous layer. Repeat this water extraction two more times.

    • Combine the aqueous layers and, while stirring in a water bath, adjust the pH to 3-4 with 4M hydrochloric acid. A large amount of solid will precipitate.

  • Isolation and Purification:

    • Filter the solid by suction filtration.

    • Wash the filter cake with water until the pH of the filtrate is stable.

    • Crystallize the solid from methanol to obtain the Lercanidipine parent nucleus (2,6-dimethyl-5-cyanoethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid).

    • Expected yield: ~23.6 g (71.1%), Purity: 98.5%.

Protocol 2: Final Esterification and Salt Formation

This protocol describes the esterification of the parent nucleus and subsequent conversion to the hydrochloride salt.

  • Activation (if starting from the carboxylic acid): The Lercanidipine parent nucleus is first converted to an activated form, such as an acid chloride using thionyl chloride or a phosphonoester using a chlorophosphate derivative.[1]

  • Esterification: The activated parent nucleus is then reacted with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol. Reaction conditions will vary depending on the activation method used. For the chlorophosphate method, the reaction can be carried out at 100-110°C for approximately 2 hours.[1]

  • Work-up and Salt Formation:

    • After the reaction is complete, the mixture is typically dissolved in a suitable organic solvent like ethyl acetate.

    • The organic phase is washed sequentially with a 10% NaOH aqueous solution, distilled water, 6N HCl, and finally distilled water again.[1]

    • The organic layer is then dried (e.g., with anhydrous sodium sulfate), treated with activated carbon, and concentrated under reduced pressure.[1]

  • Crystallization:

    • The residue is dissolved in tetrahydrofuran.[1]

    • The solution can be seeded with a few crystals of pure Lercanidipine Hydrochloride to initiate crystallization.[1]

    • The mixture is stirred at 20-25°C for 24 hours.[1]

    • The resulting solid is collected by filtration and dried under vacuum to yield crude Lercanidipine Hydrochloride.[1]

    • Expected crude yield: 83-85%.[1]

Protocol 3: Recrystallization for High Purity

This protocol is for the purification of crude Lercanidipine Hydrochloride.[1]

  • Dissolution: To the crude Lercanidipine Hydrochloride (e.g., 3.6 g), add tetrahydrofuran (e.g., 25.2 ml).

  • Heating: Heat the mixture to reflux for 30 minutes to ensure complete dissolution.

  • Crystallization: Cool the solution and stir at 20-25°C for 24 hours.

  • Isolation: Filter the precipitated crystals and dry them under vacuum at 70-80°C.

  • Outcome: This process can yield Lercanidipine Hydrochloride with a purity exceeding 99.5%, with a recovery yield of around 95%.[1][13]

Visualizations

Synthesis_Pathway cluster_0 Step 1: Hantzsch Dihydropyridine Synthesis cluster_1 Step 2: Esterification cluster_2 Step 3: Salt Formation & Purification 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Parent_Nucleus Lercanidipine Parent Nucleus 3-Nitrobenzaldehyde->Parent_Nucleus Propionitrile_acetoacetate Propionitrile acetoacetate Propionitrile_acetoacetate->Parent_Nucleus 3-Amino-methyl_crotonate 3-Amino-methyl crotonate 3-Amino-methyl_crotonate->Parent_Nucleus Activation Activation (e.g., SOCl2, Chlorophosphate) Parent_Nucleus->Activation Amino_Alcohol (S)-2,N-dimethyl-N- (3,3-diphenylpropyl) -1-amino-2-propanol Lercanidipine_Base (S)-Lercanidipine (Free Base) Amino_Alcohol->Lercanidipine_Base HCl_Salt (S)-Lercanidipine Hydrochloride (Crude) Lercanidipine_Base->HCl_Salt  + HCl Activation->Lercanidipine_Base Recrystallization Recrystallization (e.g., from THF) HCl_Salt->Recrystallization Final_Product High-Purity (S)-Lercanidipine HCl Recrystallization->Final_Product

Caption: General synthesis pathway for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC, HPLC) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Optimize Reaction: - Increase time/temp - Check reagent purity/equivalents Incomplete->Optimize_Conditions Check_Workup Review Work-up & Purification Complete->Check_Workup End Yield Improved Optimize_Conditions->End Loss_Detected Significant Losses During Extraction/Crystallization? Check_Workup->Loss_Detected Optimize_Workup Optimize Work-up: - Adjust pH of washes - Improve phase separation - Optimize recrystallization solvent/temp Loss_Detected->Optimize_Workup Yes Check_Purity Analyze for Side Products (HPLC-MS) Loss_Detected->Check_Purity No Optimize_Workup->End Side_Products High Level of Side Products Check_Purity->Side_Products Change_Reagents Consider Alternative Reagents (e.g., different activating agent) to minimize side reactions Side_Products->Change_Reagents Change_Reagents->End

Caption: Troubleshooting decision tree for low yield issues.

Purification_Workflow Start Crude Reaction Mixture in Organic Solvent Wash_Base Wash with aq. Base (e.g., 10% NaOH) Start->Wash_Base Wash_Water1 Wash with Water Wash_Base->Wash_Water1 Wash_Acid Wash with aq. Acid (e.g., 6N HCl) Wash_Water1->Wash_Acid Wash_Water2 Wash with Water Wash_Acid->Wash_Water2 Dry_Concentrate Dry Organic Layer (e.g., Na2SO4) & Concentrate Wash_Water2->Dry_Concentrate Crude_Solid Crude Lercanidipine HCl Dry_Concentrate->Crude_Solid Recrystallize Recrystallize from suitable solvent (e.g., THF) Crude_Solid->Recrystallize Filter_Dry Filter and Dry under vacuum Recrystallize->Filter_Dry Final_Product High-Purity (S)-Lercanidipine HCl Filter_Dry->Final_Product

Caption: Workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for (S)-Lercanidipine Enantiomer Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of (S)-Lercanidipine enantiomers with an alternative Capillary Electrophoresis (CE) method. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to aid in the selection of the most suitable analytical technique for their specific needs.

Lercanidipine, a calcium channel blocker, is a chiral compound, with its pharmacological activity primarily attributed to the (S)-enantiomer. Therefore, the accurate quantification of the (S)-Lercanidipine enantiomer is crucial for quality control and pharmacokinetic studies. This guide focuses on a validated reverse-phase chiral HPLC method and compares it with a validated enantioselective CE method.

Comparative Performance Data

The following tables summarize the quantitative performance data of the validated HPLC method and a comparative CE method for the enantioselective analysis of Lercanidipine.

Table 1: Comparison of Chromatographic and Electrophoretic Conditions

ParameterHPLC MethodCapillary Electrophoresis (CE) Method
Stationary Phase/Capillary Chiral OJ-H (150 x 4.0mm, 5µm)[1][2]Fused-silica uncoated capillary (50 cm x 50 µm id)[3][4]
Mobile Phase/Background Electrolyte 10mM Ammonium acetate and Acetonitrile (35:65 v/v)[1][2]200 mmol/L Sodium acetate buffer (pH 4.0) containing 10 mmol/L of 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD)[3][4]
Flow Rate/Voltage 1.0 ml/min[1][2]25 kV[3][4]
Detection Wavelength 240 nm[1][2]237 nm[3][4]
Injection Volume 10 µl[1]Hydrodynamic injection (10 seconds at 0.5 psi)[3]
Column/Capillary Temperature Not Specified15°C[3][4]
Retention/Migration Time (R)-Lercanidipine: 6.0 min, (S)-Lercanidipine: 6.6 min[2]Not explicitly stated for individual enantiomers

Table 2: Comparison of Validation Parameters

ParameterHPLC MethodCapillary Electrophoresis (CE) Method
Linearity Range 0.5 µg/ml to 4 µg/ml for (R)-Isomer[1]12.5-100 μg/mL for both enantiomers[3][4]
Correlation Coefficient (r) 0.998 for (R)-Isomer[1]≥ 0.995 for both enantiomers[3][4]
Limit of Detection (LOD) 0.05 µg/ml for (R)-Isomer[1]Not explicitly stated
Limit of Quantitation (LOQ) 1.0 µg/ml for (R)-Isomer[1]Not explicitly stated
Accuracy (% Recovery) 99.2% to 102.8% for (R)-enantiomer[1]Relative errors (E, %) < 5%[3][4]
Precision (% RSD) 2.0% for (R)-Isomer[1]RSD (%) < 5% (intraday and interday)[3][4]

Experimental Protocols

This section provides detailed methodologies for the validated HPLC method and the comparative CE method.

Validated HPLC Method Protocol

This protocol is based on a developed and validated reverse-phase chiral HPLC method for the separation and quantification of Lercanidipine enantiomers.[1][2]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral OJ-H column (150 x 4.0mm, 5µm).

2. Reagents and Materials:

  • Ammonium acetate (10mM solution).

  • Acetonitrile (HPLC grade).

  • (S)-Lercanidipine and (R)-Lercanidipine reference standards.

  • Methanol (for sample preparation).

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of 10mM Ammonium acetate and Acetonitrile in a ratio of 35:65 (v/v).

  • Flow Rate: 1.0 ml/min.

  • Injection Volume: 10 µl.

  • Detection Wavelength: 240 nm.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the (R)-enantiomer and dilute to achieve concentrations within the linear range (0.5 µg/ml to 4 µg/ml).

  • Sample Solution: Accurately weigh and dissolve the Lercanidipine HCl drug substance or powdered tablets in methanol to obtain a suitable concentration.

5. Validation Procedure:

  • Specificity: Inject both individual enantiomers and the racemic mixture to ensure no interference.

  • Linearity: Analyze a series of dilutions of the (R)-enantiomer standard solution to cover the concentration range.

  • Accuracy: Perform recovery studies by spiking a known concentration of the (R)-enantiomer into the Lercanidipine HCl sample.

  • Precision: Determine repeatability by analyzing six replicate injections of Lercanidipine HCl spiked with the (R)-enantiomer at three different concentrations.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships of the HPLC method validation process.

HPLC_Validation_Workflow start Start: HPLC Method Validation method_dev Method Development & Optimization start->method_dev specificity Specificity Analysis (Inject Enantiomers & Racemate) method_dev->specificity linearity Linearity Study (Calibration Curve) method_dev->linearity accuracy Accuracy Assessment (Recovery Studies) method_dev->accuracy precision Precision Evaluation (Repeatability) method_dev->precision lod_loq LOD & LOQ Determination method_dev->lod_loq validation_report Validation Report Generation specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report end End: Validated Method validation_report->end

Caption: Workflow for the validation of the HPLC method.

Chromatographic_Separation_Principle cluster_0 HPLC System mobile_phase Mobile Phase (Ammonium Acetate:Acetonitrile) pump Pump mobile_phase->pump injector Injector (Racemic Lercanidipine) pump->injector column Chiral OJ-H Column (S)-Enantiomer (R)-Enantiomer injector->column detector UV Detector (240 nm) column:s->detector Separated Enantiomers data Data Acquisition detector->data

Caption: Principle of chiral separation of Lercanidipine enantiomers by HPLC.

References

Lercanidipine vs. Other Calcium Channel Blockers: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lercanidipine with other calcium channel blockers (CCBs) based on preclinical experimental data. It is intended to inform researchers and professionals in the field of drug development about the distinct pharmacological profile of lercanidipine.

Executive Summary

Lercanidipine, a third-generation dihydropyridine (DHP) calcium channel blocker, exhibits a unique preclinical profile characterized by high vascular selectivity, a dual L-type and T-type calcium channel blocking mechanism, and potent antihypertensive effects with a lower propensity for common CCB-related side effects such as reflex tachycardia and edema. Preclinical studies demonstrate its superior vasoselectivity and distinct renal protective effects compared to first and second-generation DHP-CCBs like nifedipine and amlodipine. Furthermore, lercanidipine has shown potential anti-proliferative effects on vascular smooth muscle cells, suggesting a role in mitigating atherosclerosis.

Comparative Mechanism of Action

Lercanidipine's primary mechanism of action is the inhibition of calcium influx through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1] Unlike many other DHP-CCBs, preclinical evidence strongly suggests that lercanidipine also blocks T-type calcium channels, particularly in the renal efferent arterioles.[2][3] This dual blockade is believed to contribute to its unique renal hemodynamic effects.

Signaling Pathway of Lercanidipine in Vascular Smooth Muscle Cells

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L_channel L-type Ca2+ Channel Ca_ion Ca2+ Influx L_channel->Ca_ion Mediates PDGF_R PDGF Receptor Ras Ras PDGF_R->Ras Activates PI3K PI3K PDGF_R->PI3K ROS ROS PDGF_R->ROS Generates PLC PLC Ca_ion->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Lercanidipine Lercanidipine Lercanidipine->L_channel Inhibits Lercanidipine->Ras Inhibits Lercanidipine->PI3K Inhibits Lercanidipine->ROS Reduces PDGF PDGF PDGF->PDGF_R

Caption: Signaling pathway of lercanidipine in vascular smooth muscle cells.

Vasoselectivity and Hemodynamic Effects

A key feature of lercanidipine highlighted in preclinical models is its high vasoselectivity. This refers to a greater inhibitory effect on vascular smooth muscle compared to cardiac muscle, resulting in a lower incidence of negative inotropic effects (reduced heart muscle contractility) and reflex tachycardia.

Experimental Workflow for Vasoselectivity Assessment in Isolated Rabbit Aorta

cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Isolate Rabbit Thoracic Aorta A2 Cut into 2-3 mm Rings A1->A2 A3 Suspend in Organ Bath (Krebs-Henseleit Solution, 37°C, 95% O2/5% CO2) A2->A3 B1 Equilibrate under 2g Tension (60 min) A3->B1 B2 Pre-contract with KCl (80 mM) B1->B2 B3 Add Cumulative Concentrations of Lercanidipine, Amlodipine, Nifedipine, etc. B2->B3 B4 Record Isometric Tension B3->B4 C1 Calculate % Relaxation B4->C1 C2 Determine IC50 Values C1->C2 C3 Compare Potencies C2->C3

Caption: Workflow for assessing vasorelaxant effects in isolated rabbit aorta.

Comparative Vasoselectivity Data
Calcium Channel BlockerIC50 (Vascular Relaxation, nM)IC50 (Negative Inotropy, nM)Vasoselectivity Ratio (Cardiac IC50 / Vascular IC50)Reference
Lercanidipine 0.5127260 - 730 [4]
Amlodipine 0.84860 - 95 [4]
Nifedipine 5.93.50.6 - 3 [4]
Lacidipine --193 [4]
Felodipine --6 [4]
Nitrendipine --3 [4]

Note: Higher vasoselectivity ratios indicate greater selectivity for vascular smooth muscle over cardiac muscle. Data are derived from studies on human and rabbit tissues.[4]

Renal Hemodynamic Effects

Preclinical studies in spontaneously hypertensive rats (SHR) have demonstrated lercanidipine's unique renal-protective effects. Unlike other DHP-CCBs that primarily dilate the afferent (pre-glomerular) arterioles, lercanidipine has been shown to dilate both the afferent and efferent (post-glomerular) arterioles.[1][5] This action is thought to reduce intraglomerular pressure, thereby mitigating glomerular injury.[1][5]

Comparative Effects on Renal Arterioles in Spontaneously Hypertensive Rats (SHR)
Calcium Channel BlockerEffect on Afferent ArterioleEffect on Efferent ArterioleReference
Lercanidipine VasodilationVasodilation[1][5]
Manidipine VasodilationVasodilation[1][5]
Nicardipine VasodilationNo significant effect[1][5]
Amlodipine Vasodilation-
Nifedipine Vasodilation-

Note: The ability to dilate the efferent arteriole is a distinguishing feature of lercanidipine and manidipine in these preclinical models.

Anti-proliferative Effects on Vascular Smooth Muscle Cells

Lercanidipine has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs) stimulated by platelet-derived growth factor (PDGF).[6] This effect is mediated, at least in part, by the inhibition of the Ras-ERK1/2 signaling pathway and a reduction in reactive oxygen species (ROS).[6]

Experimental Workflow for VSMC Proliferation Assay

cluster_culture Cell Culture cluster_treatment Treatment cluster_measure Measurement D1 Culture Rat Aortic Smooth Muscle Cells D2 Serum-starve for 24h to Synchronize Cells D1->D2 E1 Pre-treat with Lercanidipine (or other CCBs) for 30 min D2->E1 E2 Stimulate with PDGF-BB (20 ng/mL) for 24h E1->E2 F1 Assess Cell Proliferation (e.g., BrdU incorporation or cell counting) E2->F1 F2 Analyze Protein Expression (e.g., Western blot for PCNA, p-ERK) E2->F2

References

A Comparative Guide to Analytical Methods for Lercanidipine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of lercanidipine, a dihydropyridine calcium channel blocker used in the management of hypertension. The selection of an appropriate analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document presents a cross-validation perspective on High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry, with supporting data from published studies.

Data Presentation: A Comparative Analysis of Validated Methods

The performance of different analytical methods for lercanidipine is summarized below. These tables highlight key validation parameters to facilitate an objective comparison.

Table 1: Comparison of Chromatographic Methods (HPLC and HPTLC)

ParameterHPLC Method 1[1]HPLC Method 2[2]HPTLC Method[3]
Stationary Phase Chromasil YMC Pack C8 (150 x 4.6 mm, 5µm)Kromasil C18 (250 x 4.6 mm, 5µm)Pre-coated silica gel 60F254 aluminum plates
Mobile Phase 0.02 M Ammonium dihydrogen phosphate buffer:Methanol (35:65, v/v), pH 3.5Acetate buffer (20 mM, pH 4.5):Acetonitrile (10:90, v/v)Toluene:n-butanol:Formic acid (6:4:1, v/v/v)
Detection Wavelength 240 nm240 nm224 nm
Linearity Range 20-80 µg/mLNot specified, but tested from 5-80 µg/mL in a related study[4]400-800 ng/band
Correlation Coefficient (r²) 0.99920.99930.9961
Limit of Detection (LOD) 0.1 µg/mL0.219 µg/mLNot specified
Limit of Quantification (LOQ) 0.3 µg/mL0.663 µg/mLNot specified
Accuracy (% Recovery) 99.3-101.9%~100%Not specified
Retention Time (Rt) / Rf Value Not specified7.7 min0.55 ± 0.02

Table 2: Comparison of Spectrophotometric Methods

ParameterSpectrophotometric Method 1[5]Spectrophotometric Method 2 (Azo coupling)[6]Spectrophotometric Method 3 (Redox reaction)[7]Spectrophotometric Method 4 (Diazotization)[8]
Detection Wavelength (λmax) 236 nmNot specified510 nm553 nm
Solvent/Reagent MethanolN-(1-naphthyl) ethylenediamine (NED)Ferric-1,10-phenanthrolineNitrous acid and β-naphthol
Linearity Range 2.5-60 µg/mL1-30 µg/mL1-20 µg/mL2-14 µg/mL
Correlation Coefficient (r²) 0.9997 (for D3 method)Not specifiedNot specifiedNot specified
Molar Absorptivity (L/mol.cm) Not specified2.7289 x 10⁴Not specifiedNot specified
Limit of Detection (LOD) Not specified0.0683 µg/mL0.01 µg/mLNot specified
Limit of Quantification (LOQ) Not specified0.2275 µg/mL0.02 µg/mLNot specified
Accuracy (% Recovery) Not specified96.53-102.13%Not specified97-102%

Experimental Protocols

This section provides detailed methodologies for representative analytical techniques cited in this guide.

High-Performance Liquid Chromatography (HPLC) Method[1]
  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: Chromasil YMC Pack C8, 150 x 4.6 mm i.d., 5µm particle size.

  • Mobile Phase: A filtered and degassed mixture of 0.02 M ammonium dihydrogen phosphate buffer and methanol (35:65, v/v). The pH of the mixture is adjusted to 3.5 with phosphoric acid.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 240 nm.

  • Injection Volume: Not specified.

  • Standard Solution Preparation: A stock solution of lercanidipine hydrochloride is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations within the linear range (20-80 µg/mL).

  • Sample Preparation (Tablets): Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to a single dose is accurately weighed and transferred to a volumetric flask. The drug is extracted with the mobile phase by sonication, and the solution is filtered. Further dilutions are made with the mobile phase to achieve a concentration within the calibration range.

High-Performance Thin-Layer Chromatography (HPTLC) Method[3]
  • Chromatographic System: HPTLC system with a sample applicator and a densitometric scanner.

  • Stationary Phase: Aluminum plates pre-coated with silica gel 60F254.

  • Mobile Phase: Toluene:n-butanol:Formic acid in a ratio of 6:4:1 (v/v/v).

  • Application: Standard and sample solutions are applied to the HPTLC plate as bands.

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Detection: The developed plate is dried and scanned densitometrically at 224 nm.

  • Standard Solution Preparation: A stock solution of lercanidipine hydrochloride is prepared in a suitable solvent (e.g., methanol). Working standards are prepared by diluting the stock solution to fall within the linearity range of 400-800 ng/band.

  • Sample Preparation (Synthetic Mixture): A synthetic mixture containing lercanidipine hydrochloride is prepared and dissolved in a suitable solvent to achieve a concentration within the calibration range.

UV-Visible Spectrophotometry (Azo Coupling Method)[6]
  • Principle: This method is based on the formation of a colored azo-coupled product with N-(1-naphthyl) ethylenediamine (NED) that can be quantified spectrophotometrically.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Reagents: N-(1-naphthyl) ethylenediamine (NED) solution, sodium nitrite solution, and hydrochloric acid.

  • Standard Solution Preparation: A stock solution of lercanidipine hydrochloride is prepared in a suitable solvent. Working standards are prepared by diluting the stock solution to concentrations within the linear range (1-30 µg/mL).

  • Procedure: To an aliquot of the drug solution, hydrochloric acid and sodium nitrite are added, followed by the addition of NED solution. The volume is made up with a suitable diluent, and the absorbance of the resulting colored solution is measured at the wavelength of maximum absorption.

  • Sample Preparation (Bulk/Formulations): An accurately weighed amount of the bulk drug or powdered tablets is dissolved in a suitable solvent, filtered, and diluted to achieve a concentration within the calibration range. For biological fluids, appropriate extraction procedures would be required prior to analysis.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the signaling pathway context of lercanidipine's action.

CrossValidationWorkflow start Start: Define Analytical Methods for Comparison (e.g., HPLC, HPTLC, UV-Vis) method_dev Individual Method Development & Optimization start->method_dev validation Full Validation of Each Method (ICH Guidelines) method_dev->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate Precision) validation->precision specificity Specificity/Selectivity validation->specificity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness sample_analysis Analysis of the Same Batch of Lercanidipine Formulation by All Validated Methods linearity->sample_analysis accuracy->sample_analysis precision->sample_analysis specificity->sample_analysis lod_loq->sample_analysis robustness->sample_analysis data_comparison Statistical Comparison of Results (e.g., t-test, F-test) sample_analysis->data_comparison conclusion Conclusion on Method Interchangeability & Selection of Optimal Method data_comparison->conclusion

Caption: Workflow for Cross-Validation of Analytical Methods.

LercanidipineSignalingPathway lercanidipine Lercanidipine ca_channel L-type Calcium Channel (in Vascular Smooth Muscle) lercanidipine->ca_channel blocks vasodilation Vasodilation lercanidipine->vasodilation leads to ca_influx Calcium (Ca²⁺) Influx ca_channel->ca_influx mediates calmodulin Ca²⁺ binds to Calmodulin ca_influx->calmodulin mlck_activation Myosin Light Chain Kinase (MLCK) Activation calmodulin->mlck_activation contraction Smooth Muscle Contraction mlck_activation->contraction bp_reduction Blood Pressure Reduction vasodilation->bp_reduction

Caption: Lercanidipine's Mechanism of Action Signaling Pathway.

References

A Comparative Guide to the Bioequivalence of (S)-Lercanidipine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, establishing the bioequivalence of different drug formulations is a critical step in the pharmaceutical development process. This guide provides an objective comparison of the bioequivalence of various (S)-Lercanidipine formulations based on available experimental data. (S)-Lercanidipine is the pharmacologically active enantiomer of Lercanidipine, a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1][2]

Quantitative Comparison of Pharmacokinetic Parameters

The bioequivalence between different formulations is typically determined by comparing key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The following tables summarize the pharmacokinetic data for (S)-Lercanidipine from bioequivalence studies comparing test formulations to reference products.

Table 1: Pharmacokinetic Parameters of (S)-Lercanidipine Following Oral Administration of a 20 mg Test Formulation vs. Corifeo® 20 mg (Reference)

ParameterTest Formulation (Mean ± SD)Corifeo® 20 mg (Mean ± SD)Ratio (Test/Reference) [90% CI]
Cmax (ng/mL)7.66 ± 5.90Not explicitly stated1.05 [0.95 - 1.16]
AUC0-t (ng·h/mL)28.9 ± 19.3Not explicitly stated1.04 [0.96 - 1.13]
Tmax (h)1.5 - 31.5 - 3Not Applicable

Data sourced from a single-dose, randomized, two-treatment, two-sequence, four-period, replicated, crossover bioequivalence study under fasting conditions.[1][3] The 90% confidence intervals (CI) for the geometric mean ratios of Cmax and AUC0-t fell within the acceptance range of 80-125%, demonstrating bioequivalence between the test and reference products for (+)-S-lercanidipine.[3]

Table 2: Pharmacokinetic Parameters of Lercanidipine Following Oral Administration of a 10 mg Test Formulation (LERCAN®) vs. ZANIDIP® 10 mg (Reference)

ParameterLERCAN® (Mean ± SD)ZANIDIP® (Mean ± SD)Ratio (Test/Reference) [90% CI]
Cmax (ng/mL)5.89 ± 3.455.54 ± 3.12104.91% [95.13% - 115.68%]
AUC0-48 (ng·h/mL)22.31 ± 13.9121.68 ± 12.98102.13% [93.92% - 111.05%]
AUC0-inf (ng·h/mL)23.57 ± 14.5922.89 ± 13.62102.26% [94.33% - 110.87%]
Tmax (h)2.61 ± 0.992.85 ± 1.12Not Stated
t1/2 (h)6.45 ± 2.656.28 ± 2.29Not Stated

This study was an open-label, randomized, balanced, crossover, two-treatment, two-period, and two-sequence design conducted in 36 healthy volunteers under fed conditions.[4] The 90% confidence intervals for Cmax, AUC0–48, and AUC0–inf were within the 80%–125% range, indicating that the two formulations are pharmacokinetically equivalent.[4]

It is important to note that the antihypertensive activity of lercanidipine is primarily due to its (S)-enantiomer.[1][3] Studies have shown that after oral administration, the Cmax and AUC for the (S)-enantiomer are, on average, 1.2-fold higher than for the (R)-enantiomer, while the Tmax and elimination half-lives are similar for both.[1][3]

Experimental Protocols

The methodologies employed in bioequivalence studies are crucial for ensuring the reliability of the results. Below are detailed protocols typical for a bioequivalence study of (S)-Lercanidipine formulations.

Bioequivalence Study Design

A common design for bioequivalence studies of lercanidipine is an open-label, randomized, crossover study.[3][4] This design minimizes variability as each subject serves as their own control.

  • Study Population: Healthy adult volunteers, typically between 18 and 45 years of age.[4]

  • Design: A single-dose, two-period, two-sequence crossover design is frequently used.[4] Some studies may employ a four-period, replicated design.[3]

  • Washout Period: A washout period of at least one week is maintained between the two treatment periods to ensure complete elimination of the drug from the body.

  • Conditions: Studies can be conducted under fasting or fed conditions, as food, particularly a high-fat meal, can significantly increase the bioavailability of lercanidipine.[1][3]

Blood Sampling and Bioanalysis

Blood samples are collected at predetermined time points to characterize the pharmacokinetic profile of the drug.

  • Sampling Schedule: Blood samples are typically collected pre-dose and at various time points post-administration, for instance, up to 48 hours.[3][4]

  • Analytical Method: The concentration of lercanidipine and its enantiomers in plasma is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

  • Method Validation: The analytical method is validated for selectivity, linearity, accuracy, precision, and stability to ensure reliable quantification.[4]

Pharmacokinetic and Statistical Analysis

The collected plasma concentration-time data are used to calculate the key pharmacokinetic parameters.

  • Parameters: Cmax, Tmax, AUC0-t (area under the curve from time 0 to the last measurable concentration), and AUC0-inf (area under the curve extrapolated to infinity) are calculated.[4]

  • Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters are calculated.[4]

  • Bioequivalence Criteria: For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratios of Cmax and AUC must fall within the predetermined range of 80% to 125%.[4]

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying mechanism of action of (S)-Lercanidipine, the following diagrams are provided.

Bioequivalence_Study_Workflow cluster_0 Phase 1: Subject Recruitment & Screening cluster_1 Phase 2: Study Conduct (Crossover Design) cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Pharmacokinetic & Statistical Analysis A Healthy Volunteers B Inclusion/Exclusion Criteria A->B C Informed Consent B->C D Randomization C->D E Period 1: Administer Test or Reference Formulation D->E F Serial Blood Sampling E->F G Washout Period F->G H Period 2: Administer Alternate Formulation G->H I Serial Blood Sampling H->I J Plasma Sample Processing I->J K LC-MS/MS Analysis for (S)-Lercanidipine Concentration J->K L Calculate PK Parameters (Cmax, AUC, Tmax) K->L M Statistical Analysis (ANOVA on log-transformed data) L->M N Determine 90% Confidence Intervals M->N O Bioequivalence Conclusion (80-125% range) N->O

Caption: Experimental workflow for a typical bioequivalence study.

SLercanidipine_Mechanism_of_Action cluster_0 Cellular Level cluster_1 Physiological Effect A (S)-Lercanidipine B L-type Calcium Channel (in vascular smooth muscle cell membrane) A->B Binds to and inhibits C Blockade of Ca²⁺ Influx D Decreased Intracellular Ca²⁺ Concentration C->D E Inhibition of Contractile Processes D->E F Vasodilation (relaxation of vascular smooth muscle) E->F G Decreased Total Peripheral Resistance F->G H Lowered Blood Pressure G->H

Caption: Mechanism of action of (S)-Lercanidipine.

References

Lercanidipine Demonstrates Superior Tolerability Profile Compared to Other Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

New research underscores lercanidipine's favorable side-effect profile, particularly a significantly lower incidence of peripheral edema, when compared to other widely prescribed dihydropyridine calcium channel blockers such as amlodipine and nifedipine. This difference is attributed to its unique mechanism of action, offering a more balanced vasodilation.

For researchers and drug development professionals in the cardiovascular space, the tolerability of antihypertensive agents is a critical factor influencing patient adherence and overall treatment success. Dihydropyridine calcium channel blockers (CCBs) are a cornerstone of hypertension management, but their use is often limited by vasodilatory side effects, most notably peripheral edema. Emerging evidence from a range of clinical studies, including meta-analyses and head-to-head trials, positions lercanidipine as a dihydropyridine with a distinct advantage in this regard.

Comparative Analysis of Adverse Events

A substantial body of evidence indicates that lercanidipine is associated with a lower incidence of common dihydropyridine-related adverse events. A meta-analysis of eight randomized controlled trials (RCTs) found that lercanidipine was associated with a significantly reduced risk of peripheral edema compared to first-generation dihydropyridines, which include amlodipine, felodipine, and nifedipine.[1][2][3]

Adverse EventLercanidipineComparator DihydropyridinesStudy Highlights
Peripheral Edema 7.0% (52/742)14.0% (88/627)Meta-analysis of 8 RCTs showed a Relative Risk Reduction of 56% (RR=0.44, 95% CI 0.31-0.62) for lercanidipine vs. first-generation DHPs.[1][2]
9%Amlodipine: 19%The COHORT study, a multicenter, double-blind trial in over 800 elderly patients, demonstrated a significantly lower rate of pedal edema with lercanidipine.[4]
60.8% (vasodilation-related AEs)Amlodipine/Nifedipine GITS: 76.8%The TOLERANCE study, an observational study of 650 patients on high doses, found significantly fewer vasodilation-related side effects with lercanidipine.[5][6]
Treatment Withdrawal due to Edema Lower incidenceHigher incidenceThe same meta-analysis showed patients were significantly less likely to withdraw from treatment due to peripheral edema with lercanidipine (RR=0.24, 95% CI 0.12-0.47).[2][3]
Headache and Flushing No significant differenceNo significant differenceThe meta-analysis did not find a statistically significant difference in the incidence of headache or flushing between lercanidipine and first-generation dihydropyridines.[1][2]

Unraveling the Mechanism of Improved Tolerability

The superior tolerability of lercanidipine is believed to stem from its distinct pharmacological profile. Unlike other dihydropyridines that primarily cause precapillary arteriolar vasodilation, lercanidipine exhibits a more balanced effect on both precapillary (afferent) and postcapillary (efferent) vessels. This is attributed to its ability to block both L-type and T-type calcium channels.[4][7]

The predominant precapillary vasodilation caused by older dihydropyridines leads to an increase in hydrostatic pressure within the capillaries, promoting fluid extravasation into the interstitial space and resulting in edema. By also dilating the postcapillary venules, lercanidipine helps to mitigate this rise in intracapillary pressure, thereby reducing the likelihood of edema formation.[4][7]

Dihydropyridine Mechanism of Edema Formation cluster_0 Standard Dihydropyridines (e.g., Amlodipine) cluster_1 Lercanidipine Precapillary Arteriole_A Precapillary Arteriole Capillary Bed_A Capillary Bed Precapillary Arteriole_A->Capillary Bed_A Strong Vasodilation Postcapillary Venule_A Postcapillary Venule Capillary Bed_A->Postcapillary Venule_A Minimal Vasodilation Increased Capillary Pressure_A Increased Capillary Hydrostatic Pressure Capillary Bed_A->Increased Capillary Pressure_A Edema_A Peripheral Edema Increased Capillary Pressure_A->Edema_A Precapillary Arteriole_L Precapillary Arteriole Capillary Bed_L Capillary Bed Precapillary Arteriole_L->Capillary Bed_L Vasodilation Postcapillary Venule_L Postcapillary Venule Capillary Bed_L->Postcapillary Venule_L Vasodilation Normalized Capillary Pressure_L Normalized Capillary Hydrostatic Pressure Capillary Bed_L->Normalized Capillary Pressure_L Reduced Edema_L Reduced Risk of Peripheral Edema Normalized Capillary Pressure_L->Reduced Edema_L

Comparative Mechanisms of Edema Formation

Key Experimental Protocols

The findings on lercanidipine's enhanced tolerability are supported by robust clinical trial designs.

Meta-Analysis of Randomized Controlled Trials:

  • Objective: To assess the relative risk of dihydropyridine-specific adverse events with lercanidipine versus older dihydropyridines.[2][3]

  • Methodology: A systematic literature search of MEDLINE, EMBASE, and the Cochrane Library was conducted for single- or double-blind RCTs of at least 4 weeks' duration. These trials compared the tolerability of lercanidipine with other dihydropyridines in patients with mild to moderate hypertension.[2][3] Data from eight RCTs were pooled for analysis.

The TOLERANCE Study:

  • Objective: To compare the tolerability of high doses of lercanidipine with high doses of amlodipine or nifedipine GITS in a real-world clinical setting.[5][6][8]

  • Methodology: This was an observational, cross-sectional, multicenter study in a primary care setting. A total of 650 patients with essential hypertension treated for at least one month with high doses of lercanidipine (20 mg), amlodipine (10 mg), or nifedipine GITS (60 mg) were included. The primary endpoint was the rate of vasodilation-related adverse events.[6][8]

The Lercanidipine Challenge Trial:

  • Objective: To compare the tolerability of lercanidipine with other CCBs in hypertensive patients already experiencing adverse effects from their current CCB treatment.[9]

  • Methodology: This was an 8-week, open-label study. Patients on amlodipine, felodipine, nifedipine GITS, or nitrendipine who were experiencing side effects were switched to lercanidipine for 4 weeks. Following this, they were rechallenged with their original CCB for another 4 weeks to compare the incidence of adverse events.[9]

Lercanidipine_Challenge_Trial_Workflow Start Hypertensive Patients on Amlodipine, Felodipine, or Nifedipine GITS with Adverse Events Switch Switch to Lercanidipine (4 weeks) Start->Switch Assess1 Assess Adverse Events and Blood Pressure Switch->Assess1 Rechallenge Rechallenge with Original Dihydropyridine (4 weeks) Assess1->Rechallenge Assess2 Assess Adverse Events and Blood Pressure Rechallenge->Assess2 Compare Compare Tolerability and Efficacy Assess2->Compare

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Lercanidipine Hydrochloride
Reactant of Route 2
(S)-Lercanidipine Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.